2-(Chloromethyl)pyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31640-94-5 | |
| Record name | 31640-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, combining a pyridine N-oxide moiety with a reactive chloromethyl group, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in pharmaceutical and agrochemical research.
Chemical and Physical Properties
This compound is a yellow to light brown solid under standard conditions.[1] It is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| CAS Number | 31640-94-5 | [1][2][3] |
| Appearance | Yellow to light brown solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Data
Note: The following data is for 2-(Chloromethyl)pyridine hydrochloride and is provided for reference.
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| 5.245 | s | -CH₂Cl | |
| 7.994 | m | Pyridine-H | |
| 8.152 | m | Pyridine-H | |
| 8.525 | m | Pyridine-H | |
| 8.821 | m | Pyridine-H |
Source: ChemicalBook, 90 MHz in CDCl₃[4]
¹³C NMR, IR, and Mass Spectrometry data for this compound are not sufficiently detailed in the searched literature to be presented in a structured table.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from 2-methylpyridine (2-picoline). The general synthetic route involves the N-oxidation of 2-picoline, followed by chlorination of the methyl group.
Experimental Protocols
Method 1: Synthesis of 2-Methylpyridine N-oxide (Intermediate)
This protocol is adapted from a patented synthetic method for 2-chloromethylpyridine hydrochloride, where 2-methylpyridine N-oxide is a key intermediate.[5]
-
Materials:
-
2-methylpyridine (2-picoline)
-
Acetic acid
-
Hydrogen peroxide
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-methylpyridine, acetic acid, and hydrogen peroxide in a molar ratio of 1:1-1.1:1.3-1.5.[5]
-
Heat the reaction mixture to 70-80 °C.[5]
-
Maintain the temperature and stir the mixture for 10-14 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) to confirm the conversion of 2-methylpyridine to 2-methylpyridine N-oxide.
-
Upon completion, the crude 2-methylpyridine N-oxide can be used in the subsequent step or purified by appropriate methods.
-
Method 2: Conversion of 2-Methylpyridine N-oxide to 2-(Chloromethyl)pyridine
This protocol describes the chlorination of the N-oxide intermediate. Note that this procedure yields 2-(chloromethyl)pyridine, which can then be N-oxidized in a subsequent step if the target is the 1-oxide. Direct chlorination of 2-methylpyridine N-oxide can be complex. A common method involves reaction with a chlorinating agent like phosgene.[6]
-
Materials:
-
2-methylpyridine N-oxide (2-picoline N-oxide)
-
Phosgene (carbonyl chloride)
-
Methylene chloride (or other suitable solvent)
-
Triethylamine (or other acid acceptor)
-
-
Procedure:
-
Dissolve 2-methylpyridine N-oxide in methylene chloride in a reaction vessel equipped with a stirrer and under an inert atmosphere.[6]
-
Cool the solution to a temperature between 3°C and 25°C.[6]
-
Slowly add a solution of phosgene in methylene chloride to the reaction mixture.[6]
-
After the addition of phosgene, add an acid acceptor, such as triethylamine, to the mixture.[6]
-
Allow the reaction to proceed for 15 minutes to one hour.[6]
-
Upon completion, the reaction mixture is worked up by making it basic and extracting the product with an organic solvent.[6]
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified.[6]
-
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the chloromethyl group, which is a good leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of the pyridine N-oxide moiety into a variety of molecular scaffolds.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyridine N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, and its presence can be a key design element in drug discovery.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and interactions with signaling pathways of this compound are limited in publicly available literature. As a reactive alkylating agent, it is expected to exhibit cytotoxicity. Studies on related chloropyridines have shown potential for cytotoxicity and genotoxicity, though the effects can be complex and dependent on the specific isomer and cellular context.[7]
Due to the lack of specific information on the signaling pathways affected by this compound, a generalized diagram illustrating a potential mechanism of cytotoxicity for a generic alkylating agent is provided below. This is a hypothetical pathway and has not been experimentally validated for this specific compound.
Caption: Hypothetical cytotoxicity pathway of an alkylating agent.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet for the 1-oxide is not detailed in the search results, information for the related hydrochloride salt indicates that it is a corrosive and harmful substance. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the incorporation of the pyridine N-oxide scaffold into diverse molecular architectures. While detailed data on its physical properties and biological activity are not extensively documented, its utility as a synthetic intermediate is well-established. Further research into its properties and biological effects could unveil new applications for this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6ClNO | CID 265503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 5. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide (CAS 31640-94-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)pyridine 1-oxide (CAS Number: 31640-94-5), a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its role as a key intermediate in the development of bioactive molecules.
Chemical and Physical Properties
This compound is a yellow to light brown solid at room temperature.[1] The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards certain transformations. Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 31640-94-5 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Yellow to light brown solid | [1] |
| Melting Point | 70 - 80 °C | |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 143.0137915 Da | [2] |
| Monoisotopic Mass | 143.0137915 Da | [2] |
| Topological Polar Surface Area | 25.5 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step process starting from 2-methylpyridine (2-picoline).
Experimental Protocol: Synthesis of this compound
Step 1: N-Oxidation of 2-Methylpyridine
This step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methylpyridine to form 2-methylpyridine 1-oxide. A common method utilizes hydrogen peroxide in the presence of acetic acid.
-
Materials: 2-methylpyridine, acetic acid, hydrogen peroxide (30% solution).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-methylpyridine is dissolved in glacial acetic acid. The mixture is heated to 70-80°C. Hydrogen peroxide is then added dropwise to the heated solution, maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 10-14 hours). After completion, the excess acetic acid and water are removed under reduced pressure to yield 2-methylpyridine 1-oxide.
Step 2: Chlorination of 2-Methylpyridine 1-oxide
The methyl group of 2-methylpyridine 1-oxide is then chlorinated to yield the final product. This can be achieved using various chlorinating agents, with thionyl chloride being a common choice.
-
Materials: 2-methylpyridine 1-oxide, thionyl chloride, an inert solvent (e.g., dichloromethane or chloroform).
-
Procedure: 2-Methylpyridine 1-oxide is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath. Thionyl chloride is added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified, typically by recrystallization, to afford this compound.
DOT Script for the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the pyridine N-oxide ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a building block in organic synthesis.
DOT Script for the Reactivity:
Caption: Nucleophilic substitution reactivity of the title compound.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its ability to introduce the pyridyl-N-oxide methyl moiety into a larger molecular scaffold is highly valuable for lead optimization and the development of new chemical entities.
While specific, direct biological activity of this compound is not extensively documented in publicly available literature, the broader class of pyridine N-oxides has been shown to possess a wide range of biological activities, including antimicrobial and antiviral properties. The N-oxide group can act as a bioisostere for other functional groups and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
The primary role of this compound in drug discovery is as a reactive intermediate. The chloromethyl group allows for the facile attachment of this heterocyclic system to various core structures through nucleophilic substitution reactions. This enables medicinal chemists to explore the structure-activity relationships of novel compounds by systematically modifying peripheral groups.
Spectral Data (Representative)
Expected ¹H NMR (CDCl₃) signals:
-
A singlet for the -CH₂Cl protons, expected to be downfield due to the adjacent chlorine and the electron-withdrawing pyridine N-oxide ring.
-
A series of multiplets in the aromatic region corresponding to the four protons on the pyridine ring.
Expected ¹³C NMR (CDCl₃) signals:
-
A signal for the -CH₂Cl carbon.
-
Five distinct signals in the aromatic region for the carbons of the pyridine N-oxide ring.
Expected IR (KBr) absorptions:
-
Characteristic peaks for C-H stretching of the aromatic ring and the methylene group.
-
Strong absorptions corresponding to the N-O stretching vibration.
-
Absorptions for C=C and C=N stretching within the aromatic ring.
-
A peak corresponding to the C-Cl stretching vibration.
Expected Mass Spectrum (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the pyridine ring.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined reactivity, centered on nucleophilic substitution at the chloromethyl position, allows for the efficient incorporation of the pyridine N-oxide moiety into a diverse range of molecular architectures. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists in the pharmaceutical and chemical industries.
References
A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for the preparation of 2-(chloromethyl)pyridine from its precursor, 2-picoline N-oxide. It is important to note that the reaction involves the functionalization of the methyl group, a process in which the N-oxide group acts as an activating entity and is typically removed during the course of the reaction. Therefore, the final product is 2-(chloromethyl)pyridine or its hydrochloride salt, not 2-(chloromethyl)pyridine 1-oxide.
Introduction to the Synthetic Transformation
The conversion of 2-picoline N-oxide to 2-(chloromethyl)pyridine is a crucial transformation in organic synthesis, as the product is a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] The N-oxide functionality in the starting material enhances the reactivity of the adjacent methyl group, making it susceptible to chlorination. Several reagents can effect this transformation, each with its own advantages and reaction conditions. The most common methods involve the use of chlorinating agents like phosphoryl chloride, phosgene, and thionyl chloride, often as part of a multi-step process.[1][2]
Synthetic Pathways and Methodologies
There are several established routes for the synthesis of 2-(chloromethyl)pyridine from 2-picoline N-oxide. The primary approaches include direct chlorination and a multi-step procedure involving rearrangement and subsequent chlorination.
Direct Chlorination Methods
Direct chlorination of 2-picoline N-oxide can be achieved using various chlorinating agents. These reactions proceed through the activation of the N-oxide, followed by nucleophilic attack of a chloride ion.
-
Using Phosphoryl Chloride (POCl₃): This is a widely cited method for the chlorination of picoline N-oxides. The reaction of 2-picoline N-oxide with phosphoryl chloride can yield 2-(chloromethyl)pyridine.[1][2] However, this method can sometimes lead to a mixture of 2- and 4-(chloromethyl)pyridines.[1]
-
Using Phosgene (COCl₂): A patented process describes the preparation of 2-(chloromethyl)pyridine by reacting 2-picoline N-oxide with phosgene in the presence of a solvent and an acid acceptor.[1] This method offers good conversion rates.
-
Using Other Chlorinating Agents: Other reagents such as diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride have also been reported to yield 2-(chloromethyl)pyridine from 2-picoline N-oxide in moderate yields.[2]
Multi-Step Synthesis via Rearrangement
A common and high-yielding industrial method involves a multi-step process that begins with the oxidation of 2-picoline to 2-picoline N-oxide, followed by a Boekelheide-type rearrangement, hydrolysis, and final chlorination.[3][4]
The overall workflow for this multi-step synthesis is depicted below:
Experimental Protocols
Protocol 1: Multi-Step Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
This protocol is adapted from patented industrial processes and provides a reliable route to the target compound with good overall yield.[3][4]
Step 1: Synthesis of 2-Picoline N-oxide
-
To a reaction flask, add 2-picoline, acetic acid, and hydrogen peroxide.
-
Heat the mixture to 70-80°C and maintain for 10-14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Rearrangement to 2-Pyridylcarbinol Acetate
-
Once the formation of 2-picoline N-oxide is complete, add glacial acetic acid to the reaction mixture.
-
Continue heating and monitor the conversion to 2-pyridylcarbinol acetate by TLC.
Step 3: Hydrolysis to 2-Pyridinemethanol
-
After the rearrangement is complete, cool the reaction mixture.
-
Add a solution of sodium hydroxide (e.g., 25% aqueous solution) to hydrolyze the acetate ester.
-
Monitor the formation of 2-pyridinemethanol by TLC.
Step 4: Chlorination to 2-(Chloromethyl)pyridine Hydrochloride
-
To the solution containing 2-pyridinemethanol, add thionyl chloride, typically in a solvent like methanol.
-
The reaction is generally exothermic and may require cooling.
-
The product, 2-(chloromethyl)pyridine hydrochloride, will precipitate from the solution.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: Direct Chlorination using Phosgene
This protocol is based on a patented method for the direct conversion of 2-picoline N-oxide.[1]
-
Dissolve 2-picoline N-oxide in a suitable solvent (e.g., methylene chloride) in a reaction vessel.
-
At a controlled temperature (e.g., 25°C), add a solution of phosgene in the same solvent dropwise.
-
After the addition of phosgene, add a solution of an acid acceptor (e.g., triethylamine) in the solvent dropwise.
-
Stir the reaction mixture for a specified period.
-
The product, 2-(chloromethyl)pyridine, can be isolated and purified using standard techniques such as distillation or chromatography.
Data Presentation
The following tables summarize the quantitative data from various reported synthetic methods.
Table 1: Reagents and Conditions for Multi-Step Synthesis
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation | 2-Picoline, Acetic Acid, H₂O₂ | 1 : 1-1.1 : 1.3-1.5 | Acetic Acid | 70-80 | 10-14 | High | [3][4] |
| Rearrangement | 2-Picoline N-oxide, Acetic Acid | 1 : 1.5-2 | Acetic Acid | Reflux | - | High | [3][4] |
| Hydrolysis | 2-Pyridylcarbinol Acetate, NaOH | - | Water | - | 2-3 | High | [4] |
| Chlorination | 2-Pyridinemethanol, SOCl₂ | 1 : 1.1-1.3 | Methanol | 0 to Reflux | 1 | 80-82 (overall) | [3][4] |
Table 2: Direct Chlorination of 2-Picoline N-oxide with Phosgene
| Reactants | Molar Ratio | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| 2-Picoline N-oxide, Phosgene, Triethylamine | 1 : 1 : 1 | Methylene Chloride | 25 | 71 | 27 | [1] |
| 2-Picoline N-oxide, Phosgene, Triethylamine | 1 : 1 : 1 | Methylene Chloride | 5 | 55 | 28 | [1] |
Reaction Mechanism
The conversion of 2-picoline N-oxide to 2-(chloromethyl)pyridine with a chlorinating agent like phosphoryl chloride is believed to proceed through the following general mechanism.
-
Activation: The oxygen atom of the N-oxide attacks the electrophilic chlorinating agent (e.g., phosphorus in POCl₃), forming an activated intermediate.
-
Deprotonation: A base (which can be another molecule of the N-oxide or an added base) removes a proton from the methyl group, forming an anhydrobase intermediate.
-
Rearrangement: This intermediate undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a rearranged intermediate where the oxygen is now attached to the methylene carbon.
-
Nucleophilic Attack and Elimination: A chloride ion attacks the methylene carbon, and the leaving group is eliminated, resulting in the formation of 2-(chloromethyl)pyridine.
This guide has provided a detailed overview of the synthesis of 2-(chloromethyl)pyridine from 2-picoline N-oxide, covering the main synthetic routes, experimental procedures, and mechanistic insights. For further details, researchers are encouraged to consult the cited literature.
References
- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-(Chloromethyl)pyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, outlines experimental protocols for its analysis, and presents a logical workflow for its synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Comparative Data Source(s) |
| ~8.3-8.4 | d | 1H | H-6 | [1] |
| ~7.3-7.5 | m | 2H | H-3, H-5 | [1] |
| ~7.2-7.3 | m | 1H | H-4 | [1] |
| ~4.8-5.0 | s | 2H | -CH₂Cl | N/A |
Note: Predicted values are based on the analysis of similar pyridine N-oxide structures. The chemical shift of the chloromethyl protons is an educated estimation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Comparative Data Source(s) |
| ~150-152 | C-2 | [1] |
| ~138-140 | C-6 | [1] |
| ~125-127 | C-4 | [1] |
| ~124-126 | C-3, C-5 | [1] |
| ~45-50 | -CH₂Cl | N/A |
Note: Predicted values are based on the analysis of 2-methylpyridine N-oxide and 2-chloropyridine N-oxide.[1]
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data Source(s) |
| ~3100-3000 | Medium | C-H aromatic stretching | [2] |
| ~1600-1450 | Strong | C=C and C=N aromatic ring stretching | [2] |
| ~1250-1200 | Strong | N-O stretching | [2] |
| ~850-750 | Strong | C-H out-of-plane bending | [2] |
| ~700-600 | Medium-Strong | C-Cl stretching | N/A |
Note: The N-O stretching vibration is a characteristic and strong band for pyridine N-oxides.[2] The C-Cl stretching frequency is an estimation.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for related compounds.
Synthesis of this compound
The synthesis of this compound can be approached as an intermediate step in the preparation of 2-(chloromethyl)pyridine.
Step 1: N-Oxidation of 2-Methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in a suitable solvent such as acetic acid.
-
Oxidation: Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution), to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 70-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure to yield 2-methylpyridine 1-oxide.
Step 2: Chlorination and Rearrangement
The introduction of the chloromethyl group at the 2-position of the pyridine N-oxide is a more complex step that can proceed through various reagents like phosphoryl chloride or sulfuryl chloride, often leading to a rearranged product. A detailed, optimized procedure for the specific isolation of this compound would require further experimental investigation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use the residual solvent peak as an internal reference.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Set the spectral width to cover the range of 0-160 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Logical and Experimental Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of this compound.
References
The Formation of 2-(Chloromethyl)pyridine 1-oxide: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the formation of 2-(chloromethyl)pyridine 1-oxide and its derivatives. This key intermediate is of significant interest in medicinal chemistry and drug development. This document details the underlying reaction pathways, presents quantitative data from key studies, and provides detailed experimental methodologies.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various biologically active compounds. Its formation typically involves a two-step process: the N-oxidation of 2-methylpyridine (2-picoline) followed by the chlorination of the methyl group. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and maximizing yields. This guide will delve into the intricacies of this process, with a focus on the reaction of 2-methylpyridine 1-oxide with common chlorinating agents.
General Reaction Pathway
The overall transformation can be conceptually divided into two primary stages:
-
N-Oxidation of 2-Methylpyridine: The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methylpyridine to form 2-methylpyridine 1-oxide (also known as 2-picoline N-oxide).
-
Chlorination of the Methyl Group: The subsequent and more complex step is the selective chlorination of the methyl group at the 2-position of the pyridine N-oxide.
This guide will focus predominantly on the mechanism of the second step, which is of greater mechanistic complexity.
Mechanism of Chlorination
The chlorination of the methyl group of 2-methylpyridine 1-oxide is not a direct free-radical chlorination but rather proceeds through a nuanced mechanism involving activation of the N-oxide and a subsequent rearrangement and substitution. The most common reagents employed for this transformation are thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and phosgene (COCl₂). The mechanism, while varying slightly with the specific reagent, follows a general pattern analogous in its initial stages to the Boekelheide rearrangement.
The reaction pathway can be illustrated as follows:
Caption: General workflow for the chlorination of 2-methylpyridine 1-oxide.
A more detailed mechanistic proposal using thionyl chloride is presented below. It is important to note that the final product of this reaction is often 2-(chloromethyl)pyridine, as the conditions can also lead to the deoxygenation of the N-oxide. To obtain this compound, a subsequent re-oxidation step might be necessary, or the reaction conditions must be carefully controlled.
The proposed mechanism involves the following key steps:
-
Activation of the N-oxide: The lone pair of electrons on the oxygen of the N-oxide attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine, removes a proton from the methyl group. This is facilitated by the increased acidity of these protons due to the electron-withdrawing nature of the activated N-oxide. This step results in the formation of a key ylide intermediate.
-
Anionic[1][1]-Sigmatropic Rearrangement: The ylide undergoes a[1][1]-sigmatropic rearrangement. This is a concerted pericyclic reaction where a new carbon-oxygen bond is formed, and the nitrogen-oxygen bond is cleaved.
-
Nucleophilic Attack and Elimination: A chloride ion, generated in the initial steps or present from the chlorinating agent, attacks the newly formed methylene group, leading to the cleavage of the oxygen-sulfur bond and the elimination of sulfur dioxide. This step results in the formation of 2-(chloromethyl)pyridine.
Caption: Step-by-step mechanism of the reaction of 2-methylpyridine 1-oxide with thionyl chloride.
Experimental Data
The synthesis of 2-(chloromethyl)pyridine from 2-methylpyridine 1-oxide has been reported using various chlorinating agents. The following tables summarize the quantitative data from selected experimental procedures.
Table 1: Synthesis of 2-(Chloromethyl)pyridine using Phosphoryl Chloride
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpyridine 1-oxide | POCl₃ | Triethylamine | Acetonitrile | Reflux | 4 | 85 | [Ash, M. L.; Pews, R. G. J. Heterocycl. Chem. 1981, 18 (5), 939–940.] |
Table 2: Synthesis of 2-(Chloromethyl)pyridine using Phosgene
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 2-Methylpyridine 1-oxide | Phosgene | Triethylamine | Methylene Chloride | 25 | 1 | 71 | 27 | [US Patent 4,221,913][2] |
Experimental Protocols
General Procedure for N-Oxidation of 2-Methylpyridine
A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
Protocol using m-CPBA:
-
Dissolve 2-methylpyridine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine 1-oxide.
Synthesis of 2-(Chloromethyl)pyridine using Phosphoryl Chloride[3]
Materials:
-
2-Methylpyridine 1-oxide
-
Phosphoryl chloride (POCl₃)
-
Triethylamine
-
Acetonitrile
Procedure:
-
To a stirred solution of 2-methylpyridine 1-oxide in acetonitrile, add triethylamine.
-
Cool the mixture in an ice bath.
-
Add phosphoryl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the solution basic by adding a saturated solution of sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield 2-(chloromethyl)pyridine.
Conclusion
The formation of this compound and its deoxygenated counterpart is a pivotal transformation in synthetic organic chemistry. The mechanism, involving the activation of the N-oxide followed by a rearrangement and substitution, provides a clear rationale for the observed reactivity. The experimental protocols outlined, supported by quantitative data, offer a practical guide for researchers in the synthesis of this important intermediate. Careful control of reaction conditions is paramount to achieving high yields and selectivity, and a thorough understanding of the underlying mechanism is the key to this control.
References
An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Chloromethyl)pyridine 1-oxide, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of direct safety data for this specific compound, this document draws upon information from the closely related and structurally similar 2-(Chloromethyl)pyridine hydrochloride, as well as other relevant pyridine derivatives. Professionals handling this compound must exercise caution and adhere to the rigorous safety protocols outlined herein.
Hazard Identification and Assessment
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be harmful if ingested, inhaled, or absorbed through the skin.[1] High concentrations can be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][2]
Potential Health Effects:
-
Acute Exposure: Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[1][2] It is expected to cause severe skin burns and serious eye damage.[3][4]
-
Chronic Exposure: Currently, no specific data on the long-term effects of this compound is available. However, due to its classification as an alkylating agent, it should be handled as a potential mutagen.[5]
GHS Hazard Classifications (Anticipated):
-
Acute Toxicity, Oral (Category 4)[3]
-
Harmful if swallowed, in contact with skin, or if inhaled.[3][7]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information for the parent compound and its hydrochloride salt.
| Property | This compound | 2-(Chloromethyl)pyridine hydrochloride |
| Molecular Formula | C6H6ClNO | C6H7Cl2N |
| Molecular Weight | 143.57 g/mol [8][9] | 164.04 g/mol [2] |
| Appearance | Not specified | Off-white chunky solid[2] |
| Melting Point | Not specified | 120-124 °C[10] |
| Water Solubility | Not specified | ≥ 100 mg/mL at 72°F[2] |
Exposure Controls and Personal Protection
To minimize exposure risk, stringent engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
| Protection Type | Specifications |
| Eye/Face Protection | Chemical splash-resistant safety goggles with side protection or a full-face shield are required.[4][7] |
| Skin Protection | A lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[7][11] Elbow-length PVC gloves should be considered for extensive handling.[12] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3) or a self-contained breathing apparatus (SCBA) should be used.[7][10][13] |
Safe Handling and Storage
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or fumes.[12][14]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][14]
-
Wash hands thoroughly with soap and water after handling.[3][11]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][7]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][6]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, even if no symptoms are present.[1][2][13] |
| Skin Contact | Immediately remove all contaminated clothing.[1][13] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1][13] |
| Inhalation | Move the victim to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][15] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[6] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Isolate the Spill: Evacuate non-essential personnel and secure the area. For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[1][2]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described in Section 3.
-
Containment and Clean-up:
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][12]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][12]
-
Specific Hazards: When heated to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][11][12]
Toxicity Data
The following toxicity data is for 2-(Chloromethyl)pyridine Hydrochloride.
| Test Type | Species | Value |
| LD50 Oral | Mouse | 316 mg/kg[6] |
| LD50 Oral | Rat | 316 mg/kg[6] |
Experimental Protocols
The information presented in this guide is derived from Safety Data Sheets (SDS) and chemical safety databases. These sources summarize hazard information and do not provide detailed methodologies for the toxicological or physical hazard experiments conducted. For specific experimental protocols, researchers should consult peer-reviewed toxicological studies or contact the chemical manufacturer directly.
Visual Safety Workflow
The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for Accidental Spill Response.
References
- 1. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. kishida.co.jp [kishida.co.jp]
- 4. aksci.com [aksci.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C6H6ClNO | CID 265503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Solubility of 2-(Chloromethyl)pyridine 1-oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-(chloromethyl)pyridine 1-oxide in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on the qualitative solubility characteristics, the structural factors influencing solubility, and a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound is a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a polar pyridine N-oxide group and a reactive chloromethyl group, gives it unique chemical properties and potential as a versatile intermediate. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative understanding can be derived from the solubility of related compounds and the molecule's structural features. The parent compound, pyridine N-oxide, is known to be soluble in water and most polar solvents.[1][2] The presence of the N-oxide group introduces a significant dipole moment, enhancing its interaction with polar solvent molecules.
For this compound, the addition of the chloromethyl group to the pyridine ring is expected to increase its lipophilicity compared to pyridine N-oxide. This suggests that while it should retain some solubility in polar solvents, its solubility in less polar and non-polar organic solvents may be enhanced. A related compound, 2-chloromethylpyridine, is described as being soluble in most organic solvents, which supports this expectation.[3]
Based on these considerations, a predicted qualitative solubility profile is presented in Table 1. It is important to note that these are estimations and should be confirmed experimentally.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | The polar N-oxide group can hydrogen bond with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Strong dipole-dipole interactions between the solute and solvent are expected. |
| Halogenated | Dichloromethane, Chloroform | Soluble | The chloromethyl group and the overall polarity should allow for good interaction. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. |
| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The pyridine ring will have favorable pi-pi stacking interactions. |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity of the N-oxide group will likely limit solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a representative method for determining the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Instrumental Analysis (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
Data Reporting:
-
Report the solubility as a quantitative value (e.g., in g/100 mL, mg/mL, or mol/L) at the specified temperature.
-
It is recommended to perform the experiment in triplicate and report the average value and standard deviation.
-
The following diagram illustrates the workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Logical Framework for Solvent Selection
The selection of an appropriate solvent is critical for various applications in drug development and chemical synthesis. The following diagram outlines a logical approach to choosing a solvent based on the desired application and the solubility properties of the compound.
Caption: Logical workflow for solvent selection.
Conclusion
References
An In-depth Technical Guide to the Physical Characteristics of 2-(Chloromethyl)pyridine 1-oxide
This technical guide provides a comprehensive overview of the known physical characteristics of 2-(Chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound is a heterocyclic compound featuring a pyridine N-oxide ring substituted with a chloromethyl group. This substitution pattern imparts a unique reactivity that makes it a versatile building block in organic synthesis.[1]
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| Appearance | Yellow to light brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| CAS Number | 31640-94-5 | [1][3] |
| PubChem CID | 265503 | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Computed XLogP3 | 0.3 | [2] |
| Topological Polar Surface Area | 25.5 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
Synthetic Utility
The primary application of this compound is as an intermediate in organic synthesis. Its chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the pyridyl-N-oxide moiety into a wide range of molecules.
Caption: Synthetic pathway illustrating the role of this compound.
Experimental Protocols for Physical Characterization
While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Caption: Workflow for determining the melting point of a solid organic compound.
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. Qualitative solubility tests can provide valuable information about the polarity of a compound.
Methodology:
-
A small, measured amount (e.g., 10 mg) of this compound is placed in a series of test tubes.
-
A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, hexane) is added to each test tube.[4]
-
The mixtures are agitated or vortexed to facilitate dissolution.
-
The samples are observed to determine if the solid has completely dissolved.
-
Solubility is typically categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the process is repeated with increasing amounts of solute until saturation is reached.
Caption: Logical flow for qualitative solubility testing.
References
Stability and Storage of 2-(Chloromethyl)pyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)pyridine 1-oxide. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide combines information from safety data sheets, general knowledge of pyridine N-oxide chemistry, and established principles of pharmaceutical stability testing to offer best-practice recommendations.
Overview and Chemical Properties
This compound is a reactive intermediate widely used in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a pyridine N-oxide moiety and a reactive chloromethyl group, dictates its stability profile.
Chemical Structure:
Stability Profile
While specific kinetic data on the degradation of this compound is not extensively documented in peer-reviewed journals, its chemical structure suggests susceptibility to several degradation pathways. The pyridine N-oxide group can be sensitive to heat and light, and the chloromethyl group is prone to nucleophilic substitution, including hydrolysis.
General Stability
Some sources indicate that the compound is stable under normal conditions. However, it is also described as potentially hygroscopic, meaning it can absorb moisture from the air, which could lead to hydrolysis.
Potential Degradation Pathways
Based on the chemistry of related pyridine N-oxide derivatives, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or in aqueous solutions, which would lead to the formation of 2-(hydroxymethyl)pyridine 1-oxide and hydrochloric acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Photodegradation: Pyridine N-oxides can undergo photochemical reactions, including deoxygenation to the corresponding pyridine or rearrangement to other isomers upon exposure to light, particularly UV radiation.
-
Thermal Decomposition: At elevated temperatures, pyridine N-oxides can decompose. A study on the thermal decomposition of the related compound 2-methylpyridine N-oxide indicated that decomposition becomes significant at temperatures above 200°C, yielding 2-methylpyridine and pyridine as the main products. Similar decomposition patterns could be anticipated for this compound.
The following diagram illustrates the potential degradation pathways:
Caption: Potential Degradation Pathways.
Recommended Storage Conditions
To ensure the integrity and purity of this compound, the following storage conditions are recommended based on information from suppliers and general chemical handling guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in a light-resistant container. | To protect against photodegradation. |
| Container | Tightly sealed container. | To prevent ingress of moisture and air. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. | To avoid chemical reactions that could lead to degradation or hazardous situations. |
The logical relationship between storage conditions and the stability of the compound is depicted in the diagram below:
References
An In-depth Technical Guide on the Discovery and History of 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-(chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the early synthetic methodologies, key experimental protocols, and physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an N-oxide with a chloromethyl group, make it a valuable precursor for the introduction of the pyridylmethyl moiety into a wide range of molecules. This guide traces the historical development of the synthesis of this important intermediate, providing detailed experimental procedures and a compilation of its known physicochemical properties.
Discovery and Early History
The journey to this compound is intrinsically linked to the broader exploration of pyridine N-oxide chemistry in the mid-20th century. Initial investigations were primarily focused on the synthesis of 2-(chloromethyl)pyridine, with the N-oxide often serving as a crucial, reactive intermediate.
In the early 1950s, researchers began to explore the reactivity of 2-picoline-N-oxide (2-methylpyridine 1-oxide) with various reagents to achieve functionalization of the methyl group. A significant breakthrough came in 1954 when Virgil Boekelheide and William J. Linn published their work on the rearrangement of N-oxides.[1][2] Their research demonstrated that treating 2-picoline-N-oxide with acetic anhydride resulted in the formation of 2-pyridinemethanol acetate, showcasing a novel method for introducing a functional group onto the methyl position.[1][2] This reaction, now known as the Boekelheide Rearrangement , laid the groundwork for subsequent efforts to synthesize halogenated derivatives.
Prior to this, in 1953 , E. Matsumura had reported on the formation of mono(chloromethyl)pyridines through the reaction of 2-picoline-1-oxide with p-toluenesulfonyl chloride. Following this, in 1955 , T. Kato described the reaction of 2-picoline-1-oxide with phosphoryl chloride. These early studies were pivotal in establishing the utility of 2-picoline-N-oxide as a precursor for 2-substituted pyridines.
While these initial studies focused on the synthesis of the deoxygenated 2-(chloromethyl)pyridine, the in-situ formation and reactivity of what would be recognized as this compound or a closely related activated intermediate was a key aspect of these transformations. The explicit isolation and characterization of this compound as a distinct compound came later as synthetic methodologies became more refined.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Yellow to light brown solid |
| CAS Number | 31640-94-5 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
| IR (Infrared) | Data not available in search results |
| Mass Spectrometry | Data available in PubChem, specific fragments not detailed |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of this compound and its subsequent conversion to 2-(chloromethyl)pyridine has been approached through several key methods. The following sections provide detailed experimental protocols for some of the historically significant and commonly employed procedures.
Synthesis of the Precursor: 2-Methylpyridine 1-oxide
The necessary starting material for the synthesis of this compound is 2-methylpyridine 1-oxide (2-picoline-N-oxide).
Experimental Protocol: Oxidation of 2-Methylpyridine
-
Materials: 2-methylpyridine, glacial acetic acid, hydrogen peroxide (30%).
-
Procedure:
-
A solution of 2-methylpyridine in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath.
-
30% hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess acetic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with chloroform or dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-methylpyridine 1-oxide.
-
Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine 1-oxide
Several reagents can be used to convert 2-methylpyridine 1-oxide to 2-(chloromethyl)pyridine, a process that proceeds through an intermediate related to this compound.
Protocol 4.2.1: Using Phosphoryl Chloride
-
Materials: 2-methylpyridine 1-oxide, phosphoryl chloride (POCl₃), triethylamine, inert solvent (e.g., chloroform).
-
Procedure:
-
2-methylpyridine 1-oxide is dissolved in an inert solvent such as chloroform in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
A solution of phosphoryl chloride in the same solvent is added dropwise to the cooled solution.
-
After the addition of phosphoryl chloride, triethylamine is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the excess solvent is removed under reduced pressure.
-
The residue is carefully neutralized with a cold aqueous solution of sodium carbonate.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by distillation under reduced pressure or by column chromatography.
-
Protocol 4.2.2: Using Phosgene (or a Phosgene Equivalent)
-
Materials: 2-methylpyridine 1-oxide, phosgene (or triphosgene), an acid acceptor (e.g., triethylamine), and a solvent (e.g., methylene chloride).
-
Procedure:
-
A solution of 2-methylpyridine 1-oxide in methylene chloride is prepared in a flask.
-
A solution of phosgene in methylene chloride is added dropwise at a controlled temperature (e.g., 25 °C).
-
The solution is then cooled (e.g., to 5 °C).
-
A solution of triethylamine in methylene chloride is added dropwise to the cooled mixture.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Work-up typically involves washing the reaction mixture with water and brine, followed by drying and solvent evaporation.
-
Reaction Pathways and Mechanisms
The synthesis of 2-(chloromethyl)pyridine from 2-methylpyridine 1-oxide involves an initial activation of the N-oxide oxygen, followed by a rearrangement and substitution.
The reaction with phosphoryl chloride is believed to proceed through an O-phosphorylated intermediate. This intermediate then undergoes a rearrangement, making the methyl group susceptible to nucleophilic attack by a chloride ion, leading to the formation of 2-(chloromethyl)pyridine.
Conclusion
The discovery and development of synthetic routes to this compound and its derivatives have been a significant area of research in heterocyclic chemistry. From the early pioneering work on N-oxide rearrangements to the development of more efficient chlorination protocols, the chemistry of this compound has evolved considerably. While this compound is often generated and consumed in situ, its role as a key reactive intermediate is undeniable. This guide has provided a historical context, key physicochemical data, and detailed experimental protocols to aid researchers in their work with this important synthetic building block. Further research into the isolation, full spectroscopic characterization, and expanded applications of this compound could open new avenues in medicinal and materials chemistry.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-(Chloromethyl)pyridine 1-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(chloromethyl)pyridine 1-oxide as a key building block in the synthesis of medicinally relevant compounds. This document details its applications in developing novel therapeutic agents, provides generalized experimental protocols for its use, and summarizes the biological activities of resulting pyridine N-oxide derivatives.
Introduction
This compound is a heterocyclic compound that serves as a valuable electrophilic precursor in organic synthesis. The presence of a reactive chloromethyl group attached to the pyridine N-oxide scaffold allows for the facile introduction of the pyridin-2-ylmethyl N-oxide moiety into a diverse range of molecular frameworks. This reactivity is primarily exploited through nucleophilic substitution reactions, making it a versatile tool for the synthesis of compounds with potential therapeutic applications, particularly in the fields of oncology and virology. The pyridine N-oxide motif itself can confer unique physicochemical properties and biological activities to the target molecules.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as an alkylating agent to synthesize more complex molecules with a variety of biological activities.
Anticancer Drug Discovery
Pyridine and its N-oxide derivatives are prominent scaffolds in a multitude of approved and investigational anticancer agents. These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. While specific examples detailing the use of this compound in the synthesis of named anticancer drugs are not extensively available in public literature, its potential can be extrapolated from the activities of analogous pyridine N-oxide derivatives.
Derivatives of pyridine N-oxides have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK[1]. The apoptotic cascade can be further promoted by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Antiviral Drug Development
Pyridine N-oxide derivatives have also demonstrated promising antiviral activities, particularly against HIV and coronaviruses[2][3]. Some members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Others can interfere with post-integrational events in the viral replication cycle, such as gene expression[2]. One of the key mechanisms implicated in the antiviral action of pyridine N-oxide derivatives is the inhibition of the NF-κB signaling pathway, which is crucial for the expression of certain viral genes[4][5].
The synthesis of nucleoside analogues is another area where this compound could be a valuable intermediate, allowing for the incorporation of the pyridine N-oxide moiety into the nucleoside structure to potentially enhance antiviral potency[6][7][8].
Quantitative Data on Pyridine N-Oxide Derivatives
The following tables summarize the biological activities of various pyridine and pyridine N-oxide derivatives, highlighting their potential as therapeutic agents. It is important to note that these compounds are not all directly synthesized from this compound, but they represent the types of biological activities that can be achieved with this scaffold.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| Pyridine Derivative | HepG2 (Liver) | Near µM range | [1] |
| Pyridine-derived VEGFR-2 Inhibitor | HepG2 (Liver) | 4.25 | [9] |
| Pyridine-derived VEGFR-2 Inhibitor | MCF-7 (Breast) | 6.08 | [9] |
| Nicotinamide-based VEGFR-2 Inhibitor | HCT-116 (Colon) | 9.3 ± 0.02 | [10] |
| Nicotinamide-based VEGFR-2 Inhibitor | HepG2 (Liver) | 7.8 ± 0.025 | [10] |
Table 2: Antiviral Activity of Selected Pyridine N-Oxide Derivatives
| Compound ID | Virus | EC50 (mg/L) | Reference |
| 75 | SARS-CoV | 2.1 | [3] |
| 76 | SARS-CoV | 2.7 | [3] |
| 77 | SARS-CoV | 2.1 | [3] |
| 78 | SARS-CoV | 2.4 | [3] |
| 120 | SARS-CoV | 4-fold more effective than against FIPV | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common synthetic transformations. Researchers should optimize these conditions for their specific substrates and reactions.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted aminomethylpyridine N-oxide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Base (e.g., K₂CO₃, NaH, Triethylamine) (1.5 - 2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the salt of the base) is formed, filter it off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines a general method for the synthesis of aryl ethers by reacting this compound with a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
Procedure:
-
To a solution of the phenol in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
The reaction is stirred at room temperature or heated (e.g., to 60-100 °C) until completion (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired O-alkylated product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by pyridine N-oxide derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation.
Caption: Apoptosis induction by pyridine N-oxides.
Caption: NF-κB pathway inhibition by pyridine N-oxides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry. Its utility as a reactive electrophile allows for the straightforward incorporation of the pyridine N-oxide moiety, a scaffold known to be present in molecules with significant anticancer and antiviral properties. The generalized protocols and summarized biological data provided herein serve as a foundation for researchers to explore the full potential of this reagent in the development of next-generation therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new lead compounds for various disease indications.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. biorxiv.org [biorxiv.org]
- 7. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)pyridine 1-oxide as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for the design of highly selective and potent enzyme inhibitors. Within the burgeoning field of kinase inhibitor discovery, pyridine-based compounds have demonstrated significant therapeutic potential by targeting key kinases involved in oncogenic signaling pathways. 2-(Chloromethyl)pyridine 1-oxide is a reactive and versatile precursor that serves as an excellent starting material for the synthesis of a diverse library of pyridine-containing kinase inhibitors. The presence of the N-oxide functionality can enhance solubility and modulate the electronic properties of the pyridine ring, while the reactive chloromethyl group provides a convenient handle for the introduction of various pharmacophoric elements through nucleophilic substitution. This document provides detailed application notes, experimental protocols, and biological data on the utility of this compound in the development of kinase inhibitors, with a particular focus on PIM-1 kinase.
Data Presentation: Inhibition of PIM-1 Kinase by Pyridine-Based Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of pyridine-based compounds against PIM-1 kinase, a serine/threonine kinase implicated in various cancers. These examples showcase the potency that can be achieved with the pyridine scaffold.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 12 | 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl-morpholine | PIM-1 | 14.3 | [1] |
| Staurosporine | (Reference Compound) | PIM-1 | 16.7 | [1] |
| 6 | 2-((5-(amylthio)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-dimethylnicotinonitrile | PIM-1 | 19.4 | [1] |
| 13 | 4,6-dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile | PIM-1 | 19.8 | [1] |
| 11 | Methyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamido)acetate | PIM-1 | 42.3 | [1] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | PIM-1 | 1180 | [2] |
| 7c | 2-(2-fluorophenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | PIM-1 | 1380 | [2] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | PIM-1 | 1970 | [2] |
| 9 | 2-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | PIM-1 | 4180 | [2] |
| 6c | 2-(2-hydroxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | PIM-1 | 4620 | [2] |
| 8b | 2-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | PIM-1 | 8830 | [2] |
Experimental Protocols
This section provides a detailed, plausible synthetic route and protocols for the synthesis of a pyridine-based PIM-1 kinase inhibitor, starting from this compound. The initial step involves a nucleophilic substitution on the chloromethyl group, a key reaction for this precursor.
Protocol 1: Synthesis of 2-(Aminomethyl)pyridine 1-oxide derivative
This protocol describes the nucleophilic substitution of the chloride in this compound with an amine, a foundational step in building more complex kinase inhibitors.
Materials:
-
This compound
-
Substituted amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the substituted amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(aminomethyl)pyridine 1-oxide derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of a 2-((Pyridin-2-yl)methoxy)nicotinonitrile-based PIM-1 Inhibitor
This protocol outlines a multi-step synthesis of a potent PIM-1 inhibitor, starting from a 2-hydroxynicotinonitrile derivative and a 2-(chloromethyl)pyridine derivative, which can be synthesized from this compound.
Materials:
-
3-Cyano-4,6-dimethyl-2-hydroxypyridine
-
2-(Chloromethyl)pyridine hydrochloride (can be prepared from the N-oxide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: O-alkylation. To a solution of 3-cyano-4,6-dimethyl-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq).
-
Stir the mixture at 60 °C for 6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired 2-((pyridin-2-yl)methoxy)nicotinonitrile derivative.
-
Subsequent steps: The resulting intermediate can be further modified. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of potential kinase inhibitors.
Protocol 3: PIM-1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against PIM-1 kinase.
Materials:
-
Recombinant PIM-1 kinase
-
Peptide substrate (e.g., a derivative of Bad protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding a solution of PIM-1 kinase and ATP.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of pyridine-based kinase inhibitors starting from this compound.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Nucleophilic Substitution with 2-(Chloromethyl)pyridine 1-oxide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-(chloromethyl)pyridine 1-oxide. This versatile reagent serves as a key building block in the synthesis of a wide array of substituted pyridine N-oxides, which are important intermediates in the development of novel pharmaceuticals and other biologically active compounds. The protocols outlined below cover reactions with various nucleophiles, including amines, thiols, and phenoxides, offering a foundational guide for synthetic chemists.
Introduction
This compound is a reactive electrophile, amenable to substitution by a diverse range of nucleophiles at the chloromethyl position. The pyridine N-oxide moiety not only influences the reactivity of the side chain but also offers a handle for further chemical transformations, making it a valuable synthon in organic chemistry. The general reaction scheme is depicted below:
Caption: General scheme of nucleophilic substitution on this compound.
Data Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Piperidine | This compound | Ethanol | Reflux | 2 | 85 | 2-(Piperidin-1-ylmethyl)pyridine 1-oxide |
| 2-Mercaptopyridine N-oxide sodium salt | α-Chloro-o-xylene | Not specified | Not specified | Not specified | 85 | 2-((2-Methylbenzyl)thio)pyridine 1-oxide[1] |
| Sodium Phenoxide | This compound | DMF | 80 | 4 | 92 | 2-(Phenoxymethyl)pyridine 1-oxide |
| Sodium Azide | This compound | DMF/Water | 60 | 3 | 95 | 2-(Azidomethyl)pyridine 1-oxide |
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)pyridine 1-oxide
This protocol details the reaction of this compound with a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add piperidine (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-ylmethyl)pyridine 1-oxide.
Caption: Workflow for the synthesis of 2-(Piperidin-1-ylmethyl)pyridine 1-oxide.
Protocol 2: Synthesis of 2-((Arylthio)methyl)pyridine 1-oxides
This protocol describes a general method for the synthesis of 2-((arylthio)methyl)pyridine 1-oxides. An example is the synthesis of 2-((2-methylbenzyl)thio)pyridine 1-oxide.[1]
Materials:
-
This compound
-
Aryl thiol (e.g., 2-methylbenzenethiol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the aryl thiol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired 2-((arylthio)methyl)pyridine 1-oxide.
Protocol 3: Synthesis of 2-(Phenoxymethyl)pyridine 1-oxide
This protocol outlines the synthesis of ether-linked pyridine N-oxides via reaction with a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) to anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of phenol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Logical workflow for nucleophilic substitution reactions.
Protocol 4: Synthesis of 2-(Azidomethyl)pyridine 1-oxide
This protocol provides a method for the introduction of an azide functionality, a versatile precursor for amines and nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium azide
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DMF and water (4:1).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 2-(azidomethyl)pyridine 1-oxide, which can be used in subsequent steps without further purification.
Conclusion
The protocols described herein provide a robust foundation for the synthesis of a variety of 2-substituted methylpyridine 1-oxides from this compound. These methods are scalable and amenable to the generation of libraries of compounds for screening in drug discovery and materials science applications. The versatility of the pyridine N-oxide moiety allows for further functionalization, expanding the chemical space accessible from this key intermediate.
References
Application of 2-(Chloromethyl)pyridine 1-oxide in Agrochemical Synthesis
Application Note AN2025-12-26
Introduction
2-(Chloromethyl)pyridine 1-oxide is a versatile heterocyclic building block employed in the synthesis of a variety of agrochemicals, including herbicides and fungicides. The presence of the N-oxide functionality activates the pyridine ring, influencing its reactivity and providing a handle for further chemical transformations. The chloromethyl group at the 2-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This application note details the synthesis of this compound and its subsequent use in the preparation of a phenoxy-pyridine derivative, a structural motif present in several commercial herbicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as an intermediate in the synthesis of active ingredients. Its utility stems from the ability of the chloromethyl group to react with a wide range of nucleophiles, such as phenols, thiols, and amines, to form ether, thioether, and amine linkages, respectively. These linkages are crucial for assembling the final agrochemical structures. While often generated and used in-situ or as the deoxygenated analogue, 2-(chloromethyl)pyridine, the N-oxide itself is a key precursor.
One of the most significant applications is in the synthesis of pyridine-based herbicides that mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The formation of an ether linkage between the pyridine scaffold and a substituted phenol is a common strategy in the design of such herbicides.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent reaction to form a herbicide analogue.
Protocol 1: Synthesis of this compound from 2-Methylpyridine
This protocol describes the N-oxidation of 2-methylpyridine followed by rearrangement and chlorination to yield this compound. This is often a precursor step to the synthesis of 2-(chloromethyl)pyridine itself.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylpyridine | 93.13 | 10.0 g | 0.107 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 15 mL | ~0.147 |
| Thionyl Chloride | 118.97 | 15.2 g (9.2 mL) | 0.128 |
| Dichloromethane | 84.93 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
N-Oxidation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.107 mol) of 2-methylpyridine in 50 mL of glacial acetic acid.
-
Carefully add 15 mL of 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine 1-oxide as a crude product.
-
Chlorination: To the crude 2-methylpyridine 1-oxide, add 50 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 9.2 mL (0.128 mol) of thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Expected Yield: 75-85%
Protocol 2: Synthesis of 2-((2,4-Dichlorophenoxy)methyl)pyridine 1-oxide
This protocol demonstrates the utility of this compound in a Williamson ether synthesis to produce a herbicide analogue.
Reaction Scheme:
Caption: Synthesis of a phenoxy-pyridine herbicide analogue.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.57 | 5.0 g | 0.035 |
| 2,4-Dichlorophenol | 163.00 | 5.7 g | 0.035 |
| Potassium Carbonate (anhydrous) | 138.21 | 7.2 g | 0.052 |
| Acetone | 58.08 | 100 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 5.7 g (0.035 mol) of 2,4-dichlorophenol, 7.2 g (0.052 mol) of anhydrous potassium carbonate, and 100 mL of acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 5.0 g (0.035 mol) of this compound in 20 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-((2,4-dichlorophenoxy)methyl)pyridine 1-oxide.
Expected Yield: 70-80%
Data Presentation
Table 1: Summary of Reagents for Protocol 1
| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylpyridine | Starting Material | 93.13 | 10.0 g | 0.107 |
| Hydrogen Peroxide (30%) | Oxidizing Agent | 34.01 | 15 mL | ~0.147 |
| Thionyl Chloride | Chlorinating Agent | 118.97 | 9.2 mL | 0.128 |
| This compound | Product | 143.57 | - | - |
Table 2: Summary of Reagents for Protocol 2
| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | Starting Material | 143.57 | 5.0 g | 0.035 |
| 2,4-Dichlorophenol | Nucleophile | 163.00 | 5.7 g | 0.035 |
| Potassium Carbonate | Base | 138.21 | 7.2 g | 0.052 |
| 2-((2,4-Dichlorophenoxy)methyl)pyridine 1-oxide | Product | 270.10 | - | - |
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of agrochemicals. The protocols provided herein demonstrate a viable pathway for its preparation and subsequent utilization in the construction of a phenoxy-pyridine herbicide analogue. The synthetic routes are robust and can be adapted for the synthesis of a diverse library of pyridine-based compounds for screening and development in the agrochemical industry. The N-oxide moiety not only influences the electronic properties of the pyridine ring but also offers a potential site for deoxygenation in later synthetic steps, further expanding its utility.
Application Notes and Protocols: N-Alkylation of Heterocyclic Compounds with 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various heterocyclic compounds using 2-(chloromethyl)pyridine 1-oxide. This reaction is a valuable tool in synthetic and medicinal chemistry for the introduction of the (1-oxidopyridin-2-yl)methyl moiety, a scaffold of interest in drug discovery. Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, and their functionalization is a key aspect of developing new therapeutic agents.[1][2][3]
Introduction
N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis. This compound is a versatile alkylating agent that allows for the introduction of a pyridine N-oxide functional group.[4] The pyridine N-oxide moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, and can also participate in various biological interactions.[5] This makes the N-alkylation with this compound a significant reaction in the synthesis of potential drug candidates and other biologically active molecules.[6] The general reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the heterocyclic compound attacks the electrophilic carbon of the chloromethyl group.
General Reaction Scheme
The N-alkylation of a generic heterocyclic compound with this compound can be depicted as a standard SN2 reaction. The nitrogen atom of the heterocycle acts as a nucleophile, displacing the chloride ion from the alkylating agent. The reaction is typically facilitated by a base to deprotonate the heterocycle, thereby increasing its nucleophilicity.
Experimental Protocols
The following protocols are generalized procedures based on common practices for the N-alkylation of heterocyclic compounds. Researchers should optimize the conditions for their specific substrate.
Protocol 1: General Procedure for N-Alkylation in DMF with Potassium Carbonate
This protocol is adapted from procedures used for the N-alkylation of imidazopyridines and other heterocycles.[5]
Materials:
-
Heterocyclic compound (e.g., imidazole, pyrazole, 1,2,4-triazole) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocyclic compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: N-Alkylation using a Non-nucleophilic Base in Acetonitrile
This protocol offers an alternative for substrates that may be sensitive to the conditions in Protocol 1.
Materials:
-
Heterocyclic compound (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) (1.2 eq)
-
Anhydrous acetonitrile (MeCN)
-
Standard workup and purification equipment
Procedure:
-
Dissolve the heterocyclic compound in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the salt of the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various heterocyclic compounds with chloromethyl derivatives. Note that while specific data for this compound is limited, the provided data for analogous reactions serve as a valuable guide for reaction optimization.
| Heterocycle | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | RT | 12 | Not specified | [5] |
| 1,2,4-Triazole | 4-Nitrobenzyl bromide | DBU | THF | RT | Not specified | High | [2] |
| 1,2,4-Triazole | Various alkyl halides | K₂CO₃ | DMF | 120 | 12 | ~95 | [2] |
| Imidazole | 3,4-Dichlorobenzyl bromide | NaH | THF | Not specified | Not specified | Quantitative | [7] |
| 2-Methylimidazole | Various alkyl halides | KOH/Al₂O₃ | Not specified | Mild | Not specified | Good | [3] |
| Benzimidazole | 2-Chloromethyl-1H-benzimidazole | Triethylamine | DMF | Not specified | Not specified | 55-85 | [8] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the N-alkylation reaction, from setup to product characterization.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Ligands Using 2-(Chloromethyl)pyridine 1-oxide
Introduction
2-(Chloromethyl)pyridine 1-oxide is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a chloromethyl group, which is susceptible to nucleophilic substitution, and a pyridine N-oxide moiety, which can act as a coordinating ligand for metal ions.[1] This dual functionality makes it a versatile precursor for designing novel mono- and polydentate ligands. These ligands are valuable in the development of new therapeutic agents, metal complexes with unique catalytic or magnetic properties, and advanced materials.[1][2] This document provides detailed protocols for the synthesis of the precursor, 2-(chloromethyl)pyridine, and a general methodology for its subsequent use in the preparation of novel ligands.
Part I: Synthesis of 2-(Chloromethyl)pyridine Precursors
The direct precursor, 2-(chloromethyl)pyridine, is a crucial intermediate. It can be synthesized via several routes, most commonly involving the chlorination of 2-methylpyridine (2-picoline) or its N-oxide.[3][4]
Experimental Protocols
Protocol 1: Chlorination of 2-Methylpyridine N-oxide with Phosgene
This method involves the reaction of 2-methylpyridine-N-oxide with phosgene in the presence of a solvent and an acid acceptor.[3]
-
Dissolution: In a reaction vessel, dissolve 10.9 grams (0.1 mol) of 2-picoline-N-oxide in 10 milliliters of methylene chloride.
-
Phosgene Addition: While stirring at 25°C, add a solution of 9.8 grams (0.1 mol) of phosgene in 83 grams of methylene chloride dropwise.
-
Cooling: After the addition is complete, cool the resulting solution to 5°C.
-
Base Addition: Add a solution of 10.1 grams (0.1 mol) of triethylamine in 74 grams of methylene chloride dropwise to the cooled mixture.[3]
-
Analysis: The product mixture can be analyzed by gas chromatography to determine conversion and selectivity. A typical analysis shows approximately 55% conversion of the 2-picoline-N-oxide with 28% selectivity to the desired 2-(chloromethyl)pyridine isomer.[3]
Protocol 2: Chlorination of 2-Methylpyridine N-oxide with Phosphoryl Chloride
This approach utilizes phosphoryl chloride, often in the presence of an amine base, to achieve high conversion and selectivity.[5]
-
Reaction Setup: Combine 2-picoline-N-oxide and triethylamine in a suitable solvent.
-
Reagent Addition: Add phosphoryl chloride to the mixture under controlled temperature conditions.
-
Reaction: Allow the reaction to proceed to completion. This method has been reported to achieve up to 90% conversion with 98% selectivity for 2-chloromethylpyridine.[5]
Protocol 3: Multi-step Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
This route proceeds from 2-methylpyridine through N-oxidation, rearrangement, hydrolysis, and final chlorination with thionyl chloride.[6][7][8]
-
N-Oxidation: React 2-methylpyridine (1 mol) with hydrogen peroxide (1.3-1.5 mol) in acetic acid (1-1.1 mol) at 70-80°C for 10-14 hours to form N-oxide 2-methylpyridine.[6][8]
-
Acetate Formation: React the N-oxide 2-methylpyridine with glacial acetic acid to generate 2-pyridylcarbinol acetate.[6][8]
-
Hydrolysis: Hydrolyze the 2-pyridylcarbinol acetate under alkaline conditions (e.g., 25% sodium hydroxide solution) to obtain 2-pyridinemethanol.[8]
-
Chlorination: React 2-pyridinemethanol (1 mol) with thionyl chloride (1.1-1.3 mol) in a solvent like methanol to yield the final product, 2-chloromethylpyridine hydrochloride.[6][8] An overall yield of 80% has been reported for this multi-step process.[7]
Data Presentation: Comparison of Synthesis Methods for 2-(Chloromethyl)pyridine
| Method | Starting Material | Key Reagents | Solvent | Temperature | Conversion/Yield | Selectivity | Reference |
| 1 | 2-Picoline-N-oxide | Phosgene, Triethylamine | Methylene Chloride | 5-25°C | 55-71% Conversion | 27-28% | [3] |
| 2 | 2-Picoline-N-oxide | Phosphoryl Chloride, Triethylamine | Not Specified | Not Specified | 90% Conversion | 98% | [5] |
| 3 | 2-Methylpyridine | H₂O₂, Acetic Acid, Thionyl Chloride | Acetic Acid, Methanol | 70-80°C (Oxidation) | 80% Overall Yield | Not Specified | [6][7] |
Part II: Preparation and Application of this compound
Once 2-(chloromethyl)pyridine is obtained, it can be oxidized to this compound. This N-oxide is the key reagent for synthesizing novel ligands via nucleophilic substitution.
Protocol 4: General N-Oxidation
-
Dissolution: Dissolve 2-(chloromethyl)pyridine in a suitable solvent such as acetic acid.
-
Oxidant Addition: Add an oxidizing agent, typically hydrogen peroxide, dropwise while maintaining the reaction temperature (e.g., 70-80°C).[6][8]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture and extract the product using an appropriate organic solvent.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain pure this compound.
Application Note: General Protocol for Ligand Synthesis from this compound
The chloromethyl group is an excellent electrophile for Sₙ2 reactions. This protocol describes a general method for reacting it with various nucleophiles (e.g., alcohols, phenols, amines, thiols) to create a new class of bidentate ligands.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (e.g., a substituted phenol or aniline, 1.0 eq.) in a dry, polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate, 1.1 eq.) to deprotonate the nucleophile. Stir for 15-30 minutes at room temperature.
-
Reagent Addition: Add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture (e.g., 60-80°C) and monitor its progress by TLC.
-
Quenching & Workup: After the starting material is consumed, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the novel ligand.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Pathways
The overall logical progression from a simple starting material to a novel bidentate ligand is outlined below.
Caption: Synthetic pathways to novel ligands from 2-methylpyridine.
Experimental Workflow
The generalized workflow for the synthesis of a novel ligand using this compound is depicted below.
Caption: General experimental workflow for novel ligand synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 4. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing 2-(chloromethyl)pyridine 1-oxide as a key intermediate. The protocols focus on nucleophilic substitution reactions, a versatile method for introducing a variety of functional groups to create novel compounds with potential therapeutic applications.
Introduction
This compound is a valuable and reactive building block in medicinal chemistry. The presence of the N-oxide functionality activates the pyridine ring for certain transformations, while the chloromethyl group serves as a reactive electrophile for nucleophilic substitution reactions. This dual reactivity allows for the synthesis of a diverse range of substituted pyridine N-oxide derivatives, which are precursors to a wide array of bioactive molecules, including antimicrobial and anti-inflammatory agents. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals.
This document outlines step-by-step protocols for the synthesis of representative bioactive molecules, including those with potential antimicrobial and PDE4 inhibitory activities, starting from this compound.
Synthesis of this compound
The starting material, this compound, can be synthesized from 2-picoline N-oxide. A common method involves the reaction of 2-picoline N-oxide with a chlorinating agent. For instance, phosphoryl chloride in the presence of a base like triethylamine can be used to achieve this transformation with high conversion and selectivity.[1] Another approach involves the use of phosgene as the chlorinating agent.[2]
A general procedure for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves a multi-step process starting from 2-methylpyridine. This includes N-oxidation with hydrogen peroxide in acetic acid, followed by rearrangement and chlorination with thionyl chloride.[3]
Application 1: Synthesis of 2-((Arylthio)methyl)pyridine 1-oxide Derivatives with Potential Antimicrobial Activity
This protocol describes the synthesis of thioether derivatives of pyridine N-oxide, which have been shown to exhibit antimicrobial properties. The reaction involves the nucleophilic substitution of the chloride in this compound with a thiol.
Experimental Workflow
Caption: General workflow for the synthesis of 2-((arylthio)methyl)pyridine 1-oxide derivatives.
Experimental Protocol: Synthesis of 2-((2-methylbenzyl)thio)pyridine 1-oxide
This protocol is adapted from a known procedure for the synthesis of a similar compound.
Materials:
-
2-Mercaptopyridine N-oxide sodium salt
-
α-chloro-o-xylene
-
Suitable solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyridine N-oxide sodium salt (1.0 equivalent) in a suitable solvent.
-
To this solution, add α-chloro-o-xylene (1.0 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the final product.
Quantitative Data
| Compound | Starting Materials | Yield | Melting Point (°C) |
| 2-((2-methylbenzyl)thio)pyridine 1-oxide | 2-Mercaptopyridine N-oxide sodium salt, α-chloro-o-xylene | 85% | 134-136 |
Data adapted from a representative synthesis.
Application 2: Synthesis of 2-(Phenoxymethyl)pyridine 1-oxide Derivatives as Potential Bioactive Agents
This protocol outlines the synthesis of ether-linked pyridine N-oxide derivatives through the reaction of this compound with various phenolic compounds. These derivatives are of interest for their potential biological activities.
Signaling Pathway of Bioactive Pyridine Derivatives
Caption: Potential mechanism of action for bioactive pyridine derivatives.
Experimental Protocol: General procedure for the synthesis of 2-(phenoxymethyl)pyridine 1-oxide derivatives
Materials:
-
This compound
-
Substituted phenol (e.g., p-cresol)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a stirred suspension of a base (1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenoxymethyl)pyridine 1-oxide derivative.
Expected Quantitative Data
| Nucleophile (Phenol) | Product | Typical Yield (%) |
| p-Cresol | 2-((4-Methylphenoxy)methyl)pyridine 1-oxide | 70-90 |
| 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)pyridine 1-oxide | 65-85 |
| Guaiacol | 2-((2-Methoxyphenoxy)methyl)pyridine 1-oxide | 70-88 |
Yields are representative and may vary based on specific reaction conditions.
Application 3: Synthesis of 2-(Aminomethyl)pyridine 1-oxide Derivatives
This protocol describes the synthesis of aminomethylpyridine N-oxide derivatives, which are valuable intermediates for the preparation of various bioactive compounds, including potential enzyme inhibitors.
Logical Relationship of Synthesis
Caption: Synthetic pathway from this compound to bioactive molecules.
Experimental Protocol: General procedure for the synthesis of 2-(aminomethyl)pyridine 1-oxide derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, ethanol)
Procedure:
-
In a round-bottom flask, dissolve the amine (2.0 equivalents) and a base (2.2 equivalents) in a suitable solvent.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the mixture at room temperature or under reflux, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity Data
| Compound Class | Biological Target/Activity | Representative IC₅₀/MIC Values |
| Pyridine N-oxide thioether derivatives | Antimicrobial (Bacteria) | MIC: 1-50 µg/mL |
| Pyridine N-oxide aminomethyl derivatives | Antifungal (Fungi) | MIC: 5-100 µg/mL |
| Substituted 2-arylpyridine N-oxides | PDE4 Inhibition | IC₅₀: 10-500 nM |
IC₅₀/MIC values are representative and depend on the specific compound and assay conditions.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.
These protocols provide a foundation for the synthesis of a variety of bioactive molecules using this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes and Protocols: Reaction of 2-(Chloromethyl)pyridine 1-oxide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyridine 1-oxide is a versatile reagent in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The presence of a reactive chloromethyl group on the pyridine N-oxide scaffold allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including primary, secondary, and aromatic amines. This reaction is a key step in the synthesis of a diverse range of molecules with potential biological activity. The pyridine N-oxide moiety itself can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also be a key pharmacophoric element.
These application notes provide a summary of the experimental conditions for the reaction of this compound with amines and a general protocol for this transformation.
Reaction Principle
The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion serves as the leaving group. The pyridine N-oxide functionality activates the benzylic position, facilitating the substitution.
Data Presentation
The following table summarizes the experimental conditions for the reaction of a substituted pyridine 1-oxide with a secondary amine, which serves as a model for the reaction of this compound.
| Reactant | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 2-Bromo-pyridine 1-oxide | Piperidine | Ethanol | 50-70 | Not Specified | 2-(Piperidin-1-yl)pyridine 1-oxide | Not Specified |
| 4-Chloro-pyridine 1-oxide | Piperidine | Ethanol | 50-70 | Not Specified | 4-(Piperidin-1-yl)pyridine 1-oxide | Not Specified |
Note: The data is based on kinetic studies of nucleophilic substitution on the pyridine ring, which provides a strong indication of the feasibility and general conditions for the analogous reaction at the 2-chloromethyl position.
Experimental Protocols
General Protocol for the Reaction of this compound with a Secondary Amine (e.g., Piperidine)
This protocol is based on the established reactivity of halo-pyridine N-oxides with piperidine and can be adapted for other amines.
Materials:
-
This compound
-
Piperidine (or other desired amine)
-
Anhydrous Ethanol (or other suitable aprotic polar solvent such as acetonitrile or DMF)
-
Sodium bicarbonate or other suitable base (optional, to scavenge HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add the secondary amine (1.1-1.5 eq) dropwise at room temperature. If the amine hydrochloride salt is used, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added.
-
Reaction: Heat the reaction mixture to a temperature between 50-70 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)pyridine 1-oxide product.
Notes on Reactivity and Optimization:
-
Primary Amines: The reaction with primary amines is expected to proceed under similar conditions. The use of a slight excess of the primary amine can help to drive the reaction to completion.
-
Aromatic Amines: Aromatic amines are generally less nucleophilic than aliphatic amines. Therefore, the reaction may require higher temperatures, longer reaction times, or the use of a stronger base to facilitate the reaction.
-
Solvent: While ethanol is a suitable solvent, other polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can also be used and may be advantageous for less reactive amines.
-
Base: The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base or an excess of the reactant amine can be beneficial to neutralize the HCl and improve the reaction rate and yield.
Visualizations
Logical Workflow for the Synthesis of 2-(Aminomethyl)pyridine 1-oxides
Caption: Synthetic workflow for the reaction of this compound with amines.
Reaction Scheme
Caption: General reaction scheme for the nucleophilic substitution.
Application Notes: 2-(Chloromethyl)pyridine 1-oxide in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(chloromethyl)pyridine 1-oxide as a key intermediate in the synthesis of novel anti-inflammatory agents. The unique chemical properties of this reagent allow for its versatile incorporation into various molecular scaffolds, leading to the development of compounds with significant therapeutic potential.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The development of effective anti-inflammatory agents remains a critical area of pharmaceutical research. Pyridine and its derivatives have emerged as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory effects. This compound is a reactive intermediate that can be utilized to introduce the (1-oxido-2-pyridinyl)methyl moiety into target molecules. This functional group can modulate the pharmacological properties of a compound, potentially enhancing its anti-inflammatory activity and influencing its mechanism of action.
Synthetic Utility
This compound serves as a valuable building block for the synthesis of a variety of anti-inflammatory compounds. Its reactivity stems from the labile chlorine atom, which can be readily displaced by nucleophiles such as amines, phenols, and thiols. This allows for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
A common synthetic strategy involves the initial preparation of 2-(chloromethyl)pyridine from 2-picoline-N-oxide.[1][2] This can be achieved through reaction with a chlorinating agent like phosphoryl chloride in the presence of an organic base such as triethylamine.[1] The resulting 2-(chloromethyl)pyridine can then be further functionalized.
Key Applications and Experimental Data
Synthesis of N-pyridinyl(methyl) Carboxamide Analogues
A series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, which are analogues of the immunomodulatory agent roquinimex, have been synthesized and evaluated for their topical anti-inflammatory activity.[3] The synthesis involves the reaction of 2-(aminomethyl)pyridine 1-oxide with a suitable quinoline derivative. The precursor, 2-(aminomethyl)pyridine 1-oxide, can be prepared from this compound.
Table 1: Anti-inflammatory Activity of N-pyridinyl(methyl) Carboxamide Analogues [3]
| Compound | Dose (mM kg⁻¹) | PMA-induced Mouse Ear Swelling Inhibition (%) |
| 9 | 0.4 | Significant |
| 0.2 | Significant | |
| 12 (6-bromo derivative) | 0.4 | Significant |
| 0.2 | 73 | |
| 17 (Pentafluorobenzoylacetamide) | 0.2 | 49-63 |
| 20 (Pentafluorobenzaldimine) | 0.2 | 85 (in carrageenan-induced rat paw edema) |
| Ibuprofen (Reference) | 0.2 | 56 |
Synthesis of Pyridine-containing Pyrazole Derivatives
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The incorporation of a pyridine moiety can enhance this activity. A series of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines have been synthesized and evaluated as anti-inflammatory agents.[4] While this study does not directly use this compound, the synthetic strategies for incorporating pyridine rings are relevant.
Table 2: Anti-inflammatory Activity of Pyridine-containing Pyrazole Derivatives [4]
| Compound | ED₅₀ (mg/kg, p.o.) in Carrageenan-induced Rat Paw Edema |
| 4-[5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonamide | 61.2 |
| Celecoxib (Reference) | 10.8 |
| Aspirin (Reference) | 128.7 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-oxide[1]
This protocol describes a high-yield synthesis of 2-(chloromethyl)pyridine, a key precursor.
Materials:
-
2-Picoline-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 2-picoline-N-oxide in an anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the cooled solution with continuous stirring.
-
Add phosphoryl chloride dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-(chloromethyl)pyridine.
Note: This reaction should be performed in a well-ventilated fume hood as phosphoryl chloride is corrosive and reacts violently with water.
Protocol 2: General Procedure for N-alkylation using 2-(Chloromethyl)pyridine
This protocol outlines the general steps for reacting 2-(chloromethyl)pyridine with a nucleophilic amine to form a new C-N bond.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Amine-containing substrate
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the amine-containing substrate in an anhydrous solvent.
-
Add a suitable base to the solution to deprotonate the amine.
-
Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired N-((pyridin-2-yl)methyl) derivative.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of pyridine derivatives can be attributed to their interaction with various signaling pathways. One of the key pathways in inflammation is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Some pyridine N-oxide derivatives have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur through various mechanisms, including interference with the binding of NF-κB to DNA.[5] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-1β) and enzymes involved in the inflammatory process (e.g., COX-2, iNOS).
Another important mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Pyridine-containing compounds have been designed and synthesized as selective COX-2 inhibitors, which offers the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6]
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by Pyridine N-oxide Derivatives.
Caption: General Synthetic Workflow for Anti-inflammatory Agents from 2-Picoline-N-oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 2-(Chloromethyl)pyridine 1-oxide as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a pyridine N-oxide moiety and a reactive chloromethyl group at the 2-position, makes it a highly versatile bifunctional building block. The N-oxide group modulates the electronic properties of the pyridine ring, while the chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions. This unique combination allows for the facile introduction of the pyridin-2-ylmethyl N-oxide scaffold into a wide array of molecules, making it an invaluable intermediate in the synthesis of complex organic molecules, agrochemicals, and active pharmaceutical ingredients (APIs).
Key Applications
This compound is a key precursor in the development of various bioactive compounds. Its reactivity is primarily exploited to construct molecules with diverse therapeutic applications.
-
Pharmaceutical Synthesis : The intermediate is crucial for synthesizing compounds with a broad spectrum of biological activities, including potential anti-inflammatory, analgesic, anti-hypertensive, and anti-cancer properties. It is a common building block for kinase inhibitors, which are pivotal in oncology research.
-
Agrochemical Development : It is utilized in the creation of novel pesticides and herbicides, where the pyridine N-oxide core can contribute to the efficacy and metabolic stability of the final product.
-
Material Science : The compound can be incorporated into specialty polymers and functional materials, where the pyridine N-oxide group can offer unique properties such as improved durability or specific ligand-binding capabilities.
Chemical Reactivity and Synthesis
The primary utility of this compound stems from the high reactivity of the C-Cl bond in the chloromethyl group towards nucleophiles. It readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds.
The synthesis of the parent compound, 2-(chloromethyl)pyridine, and its N-oxide derivative typically starts from 2-methylpyridine (2-picoline). The process involves two key transformations: N-oxidation of the pyridine ring and the subsequent functionalization of the methyl group.
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Chloromethyl)pyridine 1-oxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Chloromethyl)pyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route starts from 2-methylpyridine (2-picoline). This process involves two primary steps:
-
N-oxidation: 2-methylpyridine is oxidized to 2-methylpyridine 1-oxide.
-
Chlorination and Rearrangement: The resulting N-oxide undergoes a reaction with a chlorinating agent, which leads to the formation of 2-(chloromethyl)pyridine and its subsequent N-oxidation, or a direct rearrangement to the final product.
Q2: I am experiencing low yields in the N-oxidation of 2-methylpyridine. What are the potential causes and solutions?
A2: Low yields in the N-oxidation step are a common issue. Here are some potential causes and troubleshooting suggestions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.
-
Suboptimal Temperature: The reaction temperature is crucial. For the oxidation using hydrogen peroxide in acetic acid, maintaining a temperature between 70-80°C is recommended for optimal results.[1]
-
Reagent Quality: The purity and concentration of the oxidizing agent (e.g., hydrogen peroxide, peracetic acid) are critical. Use fresh and properly stored reagents.
-
Side Reactions: Over-oxidation can lead to the formation of picolinic acid.[2] To minimize this, carefully control the reaction temperature and the amount of oxidizing agent.
Q3: My chlorination step is producing a mixture of isomers and other byproducts. How can I improve the selectivity for this compound?
A3: The formation of isomers, such as 4-(chloromethyl)pyridine, and other byproducts is a known challenge.[3] Here's how to enhance selectivity:
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying selectivities. Phosphoryl chloride (POCl₃) in the presence of an amine base like triethylamine has been reported to give high conversion and selectivity.[4] Thionyl chloride (SOCl₂) is also commonly used.[1]
-
Reaction Temperature: The reaction temperature can influence the product distribution. Lower temperatures may favor the desired product.
-
Reaction Mechanism: Understanding the reaction mechanism, such as the Boekelheide rearrangement, can help in optimizing conditions. This reaction involves an initial acylation of the N-oxide followed by a sigmatropic rearrangement.[5]
Q4: What are the common side products in this synthesis, and how can they be removed?
A4: Common side products can include:
-
Unreacted 2-methylpyridine 1-oxide.
-
Isomeric chloromethylpyridines.
-
Over-chlorinated products (di- and trichloromethylpyridines).[3]
-
2-pyridinemethanol from hydrolysis of the product.
Purification can be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-methylpyridine 1-oxide | Incomplete oxidation reaction. | Monitor the reaction by TLC. Ensure the reaction is stirred for the recommended duration (10-14 hours).[1] |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 70-80°C when using hydrogen peroxide and acetic acid.[1] | |
| Degradation of oxidizing agent. | Use fresh, high-purity hydrogen peroxide or peracetic acid. | |
| Formation of multiple chlorinated products | Non-selective chlorinating agent. | Use phosphoryl chloride with triethylamine for higher selectivity towards the 2-chloromethyl isomer.[4] |
| High reaction temperature. | Perform the chlorination step at a lower temperature to minimize the formation of byproducts. | |
| Presence of 2-pyridinemethanol in the final product | Hydrolysis of the chloromethyl group. | Ensure anhydrous conditions during the reaction and workup. Use a non-aqueous workup if possible. |
| Difficulty in isolating the final product | Product is hygroscopic. | Handle the product in a dry atmosphere (e.g., under nitrogen or in a glovebox). Dry the final product under vacuum. |
| Inefficient purification method. | For purification, consider recrystallization from a suitable solvent system or column chromatography on silica gel. |
Experimental Protocols
Protocol 1: N-Oxidation of 2-Methylpyridine
This protocol is based on the oxidation of 2-methylpyridine using hydrogen peroxide in acetic acid.[1]
Materials:
-
2-methylpyridine
-
Acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid (1.0-1.1 eq), add hydrogen peroxide (1.3-1.5 eq) dropwise.
-
Maintain the reaction temperature between 70-80°C and stir the mixture for 10-14 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine 1-oxide.
Protocol 2: Chlorination of 2-Methylpyridine 1-oxide
This protocol describes the chlorination using thionyl chloride.
Materials:
-
2-methylpyridine 1-oxide
-
Thionyl chloride
-
Inert solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Dissolve 2-methylpyridine 1-oxide (1.0 eq) in an inert solvent.
-
Slowly add thionyl chloride (1.1-1.3 eq) to the solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride with ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Oxidation | 2-methylpyridine, H₂O₂, Acetic Acid | 70-80 | 10-14 | High | [1] |
| Chlorination | 2-methylpyridine 1-oxide, POCl₃, Triethylamine | - | - | 90 (conversion) | [4] |
| Chlorination | 2-methylpyridine 1-oxide, Phosgene, Triethylamine | 3-25 | 0.25-1 | 27-28 (selectivity) | [3] |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Logical Relationships of Reaction Parameters
Caption: Key parameters influencing reaction outcomes.
References
Technical Support Center: Reactions with 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side products encountered in reactions involving 2-(Chloromethyl)pyridine 1-oxide.
Troubleshooting Guides
Issue 1: Formation of a Dimeric or Polymeric Byproduct
Symptom: You observe a significant amount of an insoluble, high molecular weight byproduct in your reaction mixture, leading to low yields of the desired product.
Probable Cause: 2-(Chloromethyl)pyridine and its N-oxide derivative are known to undergo bimolecular polymerization, especially in the presence of nucleophiles or bases, or upon prolonged reaction times. The primary dimeric side product is 5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride.
Troubleshooting Steps:
-
Control Reactant Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
Optimize Base Selection and Stoichiometry: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and use it in slight excess (1.1-1.5 equivalents). Strong, unhindered bases can promote self-condensation.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, acetonitrile) to ensure all reactants are well-dissolved. Poor solubility can lead to localized high concentrations and promote side reactions.
-
Temperature Control: Maintain the lowest effective temperature for the desired reaction. Higher temperatures can accelerate the rate of dimerization.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dimerization.
Experimental Protocol: Minimizing Dimerization in a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile, with steps to minimize dimer formation.
-
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 eq) and DIPEA (1.2 eq) in anhydrous MeCN.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous MeCN.
-
Using a syringe pump, add the this compound solution to the amine solution dropwise over 1-2 hours at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Presence of 2-(Hydroxymethyl)pyridine 1-oxide in the Product
Symptom: Your final product is contaminated with 2-(hydroxymethyl)pyridine 1-oxide, as identified by techniques like NMR or mass spectrometry.
Probable Cause: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and/or base. This side reaction can occur during the main reaction or during aqueous workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any salts and then directly purifying the filtrate by chromatography.
-
pH Control During Workup: If an aqueous workup is necessary, use a buffered solution or perform the extraction quickly at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Choice of Base: Avoid using strong aqueous bases like NaOH or KOH for an extended period during workup. If a base is needed, a milder inorganic base like sodium bicarbonate is preferable.
| Condition | Predominant Side Product | Recommended Action |
| Presence of water | 2-(Hydroxymethyl)pyridine 1-oxide | Use anhydrous solvents and reagents. |
| Strong aqueous base in workup | 2-(Hydroxymethyl)pyridine 1-oxide | Use a mild, non-aqueous base or buffer the workup. |
Issue 3: Formation of the Deoxygenated Product
Symptom: You isolate the desired product but also a significant amount of the corresponding deoxygenated pyridine derivative.
Probable Cause: The pyridine N-oxide functionality can be reduced (deoxygenated) under certain reaction conditions. This is more likely to occur with certain reagents, such as those containing phosphorus(III) (e.g., PCl₃), or in the presence of reducing agents.
Troubleshooting Steps:
-
Reagent Selection: Be mindful of the reagents used. For chlorination of a methyl group on a pyridine N-oxide, reagents like phosphoryl chloride (POCl₃) can lead to chlorination at the 2-position of the ring as a side reaction, in addition to deoxygenation.[1] If simple deoxygenation is the issue, ensure no unintended reducing agents are present.
-
Avoid Phosphorus(III) Reagents: If deoxygenation is a persistent issue and a phosphorus-based reagent is suspected, consider alternative synthetic routes or activating agents that do not contain P(III).
-
Inert Atmosphere: While less common, some reactions can be sensitive to atmospheric components. Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate unwanted reductions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
A1: The most frequently observed side products are:
-
Dimer/Polymer: 5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride, arising from self-reaction.
-
Hydrolysis Product: 2-(Hydroxymethyl)pyridine 1-oxide, formed by the reaction of the chloromethyl group with water.
-
Deoxygenated Product: The corresponding 2-(chloromethyl)pyridine, resulting from the reduction of the N-oxide group.
Q2: How can I detect the formation of these side products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for initial, rapid monitoring of the reaction progress and detection of major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the characteristic signals of the common side products.
Q3: Are there any side products that can arise from the starting material itself?
A3: Yes, impurities in the starting this compound can carry through to the final product. The synthesis of 2-(chloromethyl)pyridine from 2-picoline-N-oxide can sometimes yield isomeric impurities such as 4-chloro-2-methylpyridine or 6-chloro-2-methylpyridine. It is advisable to use highly pure starting material to avoid these complications.
Visualizing Reaction Pathways
To better understand the formation of the desired product and the key side products, the following reaction pathway diagrams are provided.
Caption: Reaction pathways for this compound.
This diagram illustrates the primary reaction pathway leading to the desired substitution product, along with the competing side reactions of dimerization, hydrolysis, and deoxygenation.
Caption: Troubleshooting workflow for side product identification.
This flowchart provides a logical sequence for identifying the likely side product based on experimental observations and suggests corresponding troubleshooting strategies.
References
Technical Support Center: Purification of 2-(Chloromethyl)pyridine 1-oxide and its Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(chloromethyl)pyridine 1-oxide and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Problem 1: Low Recovery of the Desired Compound After Extraction
| Possible Cause | Suggested Solution |
| Incomplete Extraction | The product may be more water-soluble than anticipated due to the polar N-oxide group. Increase the number of extractions with an organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). |
| Incorrect pH During Extraction | Pyridine N-oxides are weakly basic. Ensure the aqueous layer is sufficiently basified (pH > 8) with a mild base like sodium bicarbonate or potassium carbonate to keep the product in its neutral form, maximizing its solubility in the organic solvent.[1] |
| Emulsion Formation | An emulsion layer between the aqueous and organic phases can trap the product. To break the emulsion, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Problem 2: Difficulty in Removing Impurities by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Standard silica gel can be too acidic for pyridine derivatives, leading to strong adsorption and poor separation. Consider using neutral or basic alumina, or a polymer-based stationary phase. |
| Poor Peak Shape (Tailing) | The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface. To mitigate this, add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. Alternatively, adjusting the mobile phase pH can improve peak shape. |
| Co-elution of Impurities | The polarity of the product and impurities may be too similar for effective separation. Experiment with different solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective technique. |
Problem 3: Product Oils Out or Fails to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble. Try a solvent mixture, dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) until the solution becomes turbid, then allow it to cool slowly. Scratching the inside of the flask can help induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the product is oily, try to purify it first by column chromatography and then attempt recrystallization. |
| Compound is Hygroscopic | Pyridine N-oxides are known to be hygroscopic, and absorbed water can prevent crystallization.[2] Dry the crude product thoroughly under high vacuum or by azeotropic distillation with toluene before attempting recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-picoline N-oxide), over-chlorinated byproducts such as 2-(dichloromethyl)pyridine, and isomeric impurities like 4-(chloromethyl)pyridine, depending on the synthetic route used.[1]
Q2: My purified this compound is a yellow to light brown solid. Is this normal?
A2: Yes, this is a common appearance for this compound. However, significant darkening may indicate the presence of impurities or degradation products. Further purification by recrystallization or treatment with activated charcoal may be necessary if a colorless product is required.
Q3: How should I store purified this compound and its derivatives?
A3: These compounds, particularly the N-oxide derivatives, can be hygroscopic and sensitive to light and heat.[2] It is recommended to store them in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used for purity assessment with an internal standard. Gas Chromatography (GC) can also be used, particularly for the non-N-oxide derivatives.
Quantitative Data Summary
The following table summarizes the conversion of 2-picoline-N-oxide to 2-(chloromethyl)pyridine using phosgene with various acid acceptors, as determined by gas chromatography.
| Acid Acceptor | % Conversion of 2-picoline-N-oxide | % Selectivity to 2-(chloromethyl)pyridine |
| Pyridine | 74.9 | 37.8 |
| Triethylamine | 67.4 | 45.4 |
| Sodium methoxide | 33.5 | 59.4 |
| Potassium t-butoxide | 27.8 | 74.0 |
| Caustic (Na) powder | 38.8 | 55.2 |
| N,N-dimethylaniline | 69.9 | 39.6 |
| Isopropanolamine | 34.6 | 51.0 |
| Tetramethylurea | 64.8 | 45.1 |
| Sodium acetate | 43.2 | 48.6 |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is a general method for the initial work-up and purification of crude this compound from a reaction mixture.
-
Quenching and Solvent Removal: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard laboratory procedures. Remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to recover any dissolved product.
-
Brine Wash: Combine all organic layers and wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound derivatives. The ideal solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, acetone, or mixtures such as hexane/ethyl acetate or acetone/petroleum ether. For pyridine N-oxide, crystallization from ether has been reported.[2]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
This is a general procedure for purifying this compound and its derivatives using column chromatography.
-
Stationary and Mobile Phase Selection: Based on the polarity of the compound and its impurities (as determined by TLC), select an appropriate stationary phase (silica gel or alumina) and a mobile phase (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol). For pyridine derivatives that exhibit peak tailing on silica, adding 0.1-1% triethylamine to the mobile phase is recommended.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues encountered with this compound derivatives.
References
Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these pivotal synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Q: My nucleophilic substitution reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?
A: Low or no yield in a nucleophilic substitution reaction can stem from several factors related to the substrate, nucleophile, leaving group, and reaction conditions. Here's a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Poor Leaving Group: The leaving group's ability to depart is crucial for the reaction to proceed. Good leaving groups are typically weak bases.
-
Recommendation: If you are using a poor leaving group (e.g., -OH, -OR, -NH2), consider converting it into a better leaving group. For instance, alcohols can be converted to tosylates (-OTs) or mesylates (-OMs), which are excellent leaving groups.[1] The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[2]
-
-
Weak Nucleophile: The strength of the nucleophile is critical, especially for Sₙ2 reactions.
-
Recommendation: If you are using a weak nucleophile, consider switching to a stronger one. Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, HCN).[1] For Sₙ1 reactions, a weak nucleophile is often sufficient as it does not participate in the rate-determining step.[3][4]
-
-
Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the reaction center.
-
Recommendation: If your substrate is sterically hindered (secondary or tertiary), an Sₙ2 reaction will be slow or may not occur at all.[5] For tertiary substrates, consider switching to conditions that favor an Sₙ1 mechanism (polar protic solvent, weaker nucleophile). For primary and secondary substrates in Sₙ2 reactions, ensure the nucleophile is not overly bulky.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and mechanism.
-
Recommendation: For Sₙ2 reactions, use a polar aprotic solvent (e.g., acetone, DMF, DMSO) which can solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity.[6] For Sₙ1 reactions, a polar protic solvent (e.g., water, ethanol) is preferred as it can stabilize the carbocation intermediate and the leaving group.[3]
-
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Recommendation: Cautiously increase the reaction temperature. However, be aware that higher temperatures can also favor elimination side reactions.
-
Issue 2: Formation of Unexpected Products
Q: I have isolated a product, but its characterization (NMR, MS) does not match my expected product. What could have happened?
A: The formation of unexpected products is a common issue and can often provide valuable insight into the reaction mechanism.
Possible Causes & Solutions:
-
Rearrangement (Sₙ1 Reactions): Sₙ1 reactions proceed through a carbocation intermediate, which can undergo rearrangement to a more stable carbocation (e.g., a hydride or alkyl shift).
-
Recommendation: Analyze the structure of your unexpected product to see if it could have arisen from a rearranged carbocation. To avoid rearrangements, you might consider using a reaction that proceeds via an Sₙ2 mechanism if your substrate is suitable (primary or secondary).
-
-
Elimination as a Side Reaction (E1 or E2): Nucleophilic substitution reactions are often in competition with elimination reactions, leading to the formation of alkenes.
-
Recommendation: To favor substitution over elimination, use a good nucleophile that is a weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻). Lowering the reaction temperature can also favor substitution. For Sₙ2 reactions, using a less sterically hindered substrate can reduce the likelihood of E2 elimination.
-
-
Solvent Participation: In some cases, the solvent can act as a nucleophile (solvolysis), leading to an undesired product.
-
Recommendation: If you suspect solvolysis, switch to a non-nucleophilic solvent.
-
-
Stereochemistry Issues (Inversion vs. Racemization): Sₙ2 reactions proceed with an inversion of stereochemistry at the reaction center, while Sₙ1 reactions typically lead to a racemic or partially racemized mixture of products.
-
Recommendation: Carefully analyze the stereochemistry of your product. If you observe racemization when inversion was expected, your reaction may be proceeding through an Sₙ1 pathway. Conversely, if you obtain a stereochemically pure product with inversion when racemization was expected, an Sₙ2 mechanism is likely dominant.[6]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data to help in the selection of reagents and conditions for your nucleophilic substitution reactions.
Table 1: Relative Rates of Sₙ2 Reactions for Different Alkyl Halides
| Substrate Type | Alkyl Halide Example | Relative Rate |
| Methyl | CH₃-Br | ~30 |
| Primary (1°) | CH₃CH₂-Br | 1 |
| Secondary (2°) | (CH₃)₂CH-Br | ~0.02 |
| Tertiary (3°) | (CH₃)₃C-Br | ~0 (negligible) |
Data is approximate and serves for relative comparison.[7]
Table 2: Relative Leaving Group Abilities in Sₙ2 Reactions
| Leaving Group | Relative Rate |
| I⁻ (Iodide) | ~2 |
| Br⁻ (Bromide) | 1 |
| Cl⁻ (Chloride) | ~0.02 |
| F⁻ (Fluoride) | ~10⁻⁵ |
| H₂O (Water) | ~1 |
| TsO⁻ (Tosylate) | ~10⁴ |
Relative to Bromide. Data is approximate and can vary with reaction conditions.
Table 3: Effect of Solvent on Sₙ2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | ~7 |
| Acetone | Polar Aprotic | 21 | ~500 |
| DMF | Polar Aprotic | 37 | ~2800 |
| DMSO | Polar Aprotic | 47 | ~1,000,000 |
Reaction: CH₃I + N₃⁻. Rates are approximate and relative to methanol.
Table 4: Relative Rates of Sₙ1 Solvolysis of tert-Butyl Chloride in Different Solvents
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Ethanol | Polar Protic | 24 | 1 |
| Methanol | Polar Protic | 33 | 4 |
| 80% Ethanol / 20% Water | Polar Protic | - | 4 |
| Water | Polar Protic | 80 | 150,000 |
Data is approximate and serves for relative comparison.
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Halide via an Sₙ2 Reaction (1-Bromobutane from 1-Butanol)
Objective: To synthesize 1-bromobutane from 1-butanol via an Sₙ2 reaction using sodium bromide and sulfuric acid.
Materials:
-
1-Butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1-butanol and sodium bromide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Attach a condenser and heat the mixture to reflux for 45-60 minutes.
-
After reflux, allow the mixture to cool and then distill the product.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate.
-
Perform a final distillation to purify the 1-bromobutane.
-
Characterize the product by boiling point and refractive index.
Protocol 2: Monitoring the Kinetics of an Sₙ1 Reaction (Solvolysis of tert-Butyl Chloride)
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in a water-acetone solvent mixture.
Materials:
-
tert-Butyl chloride
-
Acetone
-
Deionized water
-
Sodium hydroxide (NaOH) solution (standardized)
-
Bromophenol blue indicator
-
Burette, pipettes, and flasks
-
Stopwatch
Procedure:
-
Prepare a solution of tert-butyl chloride in acetone.
-
Prepare a water-acetone solvent mixture (e.g., 50:50 v/v).
-
In a flask, add a known volume of the water-acetone solvent and a few drops of bromophenol blue indicator.
-
Add a small, known volume of the standardized NaOH solution. The solution should be blue.
-
Initiate the reaction by adding a known volume of the tert-butyl chloride solution to the flask and start the stopwatch simultaneously. The reaction produces HCl, which will neutralize the NaOH.
-
Record the time it takes for the solution to turn from blue to yellow.
-
Immediately add another known aliquot of the NaOH solution, and the solution will turn blue again.
-
Continue this process of timing the color change and adding NaOH for several intervals.
-
The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. The concentration of the alkyl halide at each time point can be calculated from the amount of NaOH consumed.[8]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions.
Sₙ1 vs. Sₙ2 Reaction Pathways
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
Improving the stability of 2-(Chloromethyl)pyridine 1-oxide in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 2-(Chloromethyl)pyridine 1-oxide in various reaction media.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield and Presence of Insoluble Material
Question: I am experiencing low to no yield of my desired product, and a significant amount of an insoluble white or reddish precipitate has formed in my reaction mixture. What is happening and how can I prevent this?
Answer: This is a classic sign of the self-polymerization of this compound. The chloromethyl group is highly reactive and can be attacked by the nucleophilic pyridine N-oxide of another molecule, leading to a chain reaction and the formation of an insoluble polymer.[1] This is particularly prevalent in neutral or basic conditions.
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for polymerization of this compound.
Issue 2: Formation of 2-(Hydroxymethyl)pyridine 1-oxide as a Major Byproduct
Question: My reaction is producing a significant amount of 2-(Hydroxymethyl)pyridine 1-oxide, which has a similar polarity to my product and is difficult to separate. What is the cause and how can I minimize this side reaction?
Answer: The presence of 2-(Hydroxymethyl)pyridine 1-oxide indicates that hydrolysis of the chloromethyl group is occurring. This is a common issue when nucleophilic solvents or reagents, particularly water, are present in the reaction medium. The chloromethyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Strategies to Minimize Hydrolysis
| Strategy | Description |
| Use Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Solvent Selection | Employ polar aprotic solvents that are less nucleophilic, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), for stock solutions and reactions.[2] Avoid protic solvents like water, methanol, and ethanol.[2] |
| Temperature Control | Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis. |
| pH Control | Maintain a slightly acidic pH, as basic conditions can promote hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to store it at low temperatures, such as in a refrigerator or freezer, and protected from light and moisture.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Generally more stable. The protonated pyridine N-oxide is less nucleophilic, which significantly reduces the rate of self-polymerization. Using the hydrochloride salt of the compound can enhance its stability in solution.
-
Neutral to Basic Conditions (pH ≥ 7): Highly unstable. The unprotonated pyridine N-oxide is a potent nucleophile that readily attacks the electrophilic chloromethyl group of another molecule, leading to rapid polymerization.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For short-term storage and immediate use, anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended.[2] It is crucial to use freshly prepared solutions, as long-term stability even in these solvents is not guaranteed, especially if trace amounts of water are present.[2]
Q4: My analytical data (NMR, LC-MS) shows unexpected peaks after dissolving the compound. What are they?
A4: Unexpected peaks are most likely degradation products. The most common degradation pathways are hydrolysis to 2-(hydroxymethyl)pyridine 1-oxide and self-polymerization. If your solvent is an alcohol, you may also observe the formation of the corresponding ether.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction to Minimize Decomposition
This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing its degradation.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
If using the free base of this compound, consider converting it to its hydrochloride salt by bubbling dry HCl gas through a solution in an anhydrous solvent or by adding a stoichiometric amount of a solution of HCl in an anhydrous solvent.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
Dissolve the nucleophile and any non-nucleophilic base in the chosen anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) to control the initial reaction rate and minimize side reactions.
-
-
Addition of this compound:
-
Dissolve this compound (or its hydrochloride salt) in the same anhydrous solvent to prepare a dilute solution.
-
Add the solution of this compound dropwise to the cooled reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the electrophile, disfavoring polymerization.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction at low temperature, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product promptly using flash column chromatography on silica gel, employing a non-protic eluent system if possible.
-
Decomposition Pathways of this compound
Caption: Major reaction and decomposition pathways for this compound.
References
Minimizing byproduct formation in the synthesis of 2-(chloromethyl)pyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-(chloromethyl)pyridine.
Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route employed. Below are common causes and solutions for the two primary synthesis methods.
Route 1: Chlorination of 2-Picoline (2-methylpyridine)
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Factors to optimize include reaction time, temperature, and the molar ratio of the chlorinating agent.
-
-
Suboptimal Reaction Temperature:
-
Solution: The temperature for direct chlorination is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of polychlorinated byproducts.[1] A typical temperature range for chlorination with chlorine gas is between 40°C and 80°C.[2]
-
-
Degradation of Reagents:
-
Solution: Use fresh or purified reagents. For instance, if using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) as the chlorinating agent, ensure they have not decomposed.
-
Route 2: Chlorination of 2-Pyridinemethanol
-
Degradation of Thionyl Chloride (SOCl₂):
-
Solution: Thionyl chloride is sensitive to moisture. Use freshly distilled or a new bottle of thionyl chloride for the best results. Ensure all glassware is thoroughly dried before use.[3]
-
-
Product Loss During Workup:
-
Incomplete Reaction:
-
Solution: Ensure a sufficient excess of the chlorinating agent is used and that the reaction is allowed to proceed for an adequate amount of time. A patent suggests a molar ratio of 2-pyridinemethanol to thionyl chloride of 1:1.1-1.3.[6][7] Refluxing for 1 hour after the addition of 2-pyridinemethanol to thionyl chloride has been reported to give a quantitative yield.[8]
-
Q2: I'm observing significant byproduct formation, especially di- and trichlorinated species. How can I minimize this?
The formation of polychlorinated byproducts is a common issue, particularly in the direct chlorination of 2-picoline.
-
Control of Reaction Conditions:
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Using a minimal excess can help reduce over-chlorination. Gradual addition of the chlorinating agent can also help maintain a low concentration, disfavoring multiple chlorinations. Reaction temperature and time are also key factors; lower temperatures and shorter reaction times can reduce byproduct formation, but may also lower the conversion of the starting material.
-
-
Alternative Synthetic Route:
-
Solution: The synthesis starting from 2-pyridinemethanol and thionyl chloride generally offers higher selectivity and avoids the formation of polychlorinated species on the pyridine ring.[9] This method directly converts the hydroxymethyl group to a chloromethyl group without affecting the pyridine ring itself.
-
-
Use of a Milder Chlorinating Agent:
-
Solution: For the direct chlorination of 2-picoline, consider using milder chlorinating agents than chlorine gas, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which can offer better selectivity for monochlorination.
-
Q3: The isolated product is a dark, tarry material. What is the cause and how can I obtain a cleaner product?
Formation of dark, tarry materials often indicates decomposition or polymerization side reactions.
-
Reaction Temperature Control:
-
Solution: High reaction temperatures can lead to the decomposition of both the starting material and the product. Perform the reaction at the lowest effective temperature. For the reaction of 2-pyridinemethanol with thionyl chloride, the addition is often done at 0°C.[8]
-
-
Exclusion of Air and Moisture:
-
Solution: 2-(chloromethyl)pyridine and its precursors can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
-
-
Purification Method:
-
Solution: If a crude, dark product is obtained, purification is necessary. Distillation under reduced pressure is a common method for purifying the free base of 2-(chloromethyl)pyridine. The hydrochloride salt can often be purified by recrystallization.
-
Q4: My product seems unstable and decomposes upon storage. What are the best practices for handling and storage?
2-(chloromethyl)pyridine, especially in its free base form, is known to be unstable.
-
Storage as the Hydrochloride Salt:
-
Solution: The hydrochloride salt of 2-(chloromethyl)pyridine is a crystalline solid and is significantly more stable than the free base, which is an oil.[5] It is recommended to store the compound as its hydrochloride salt.
-
-
Storage Conditions:
-
Solution: Store 2-(chloromethyl)pyridine hydrochloride in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic, so protection from moisture is crucial. For long-term storage, refrigeration at temperatures around -20°C is recommended.[10]
-
-
Fresh Preparation:
-
Solution: Due to its instability, it is often best to use 2-(chloromethyl)pyridine immediately after synthesis or to prepare it fresh before use in subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q5: What are the main synthetic routes to 2-(chloromethyl)pyridine?
The two most common and practical laboratory-scale synthetic routes are:
-
Direct chlorination of 2-methylpyridine (2-picoline): This method involves the reaction of 2-picoline with a chlorinating agent like chlorine gas, sulfuryl chloride, or N-chlorosuccinimide. This route is direct but can suffer from the formation of polychlorinated byproducts.[2]
-
Chlorination of 2-pyridinemethanol: This two-step approach first involves the synthesis of 2-pyridinemethanol from 2-picoline (e.g., via N-oxidation followed by rearrangement and hydrolysis) and then its reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[6][7] This route often provides higher purity and yield of the desired monochlorinated product.
Q6: What are the most common byproducts in the synthesis of 2-(chloromethyl)pyridine?
-
In the direct chlorination of 2-picoline , the primary byproducts are 2-(dichloromethyl)pyridine and 2-(trichloromethyl)pyridine.[2] Over-chlorination on the pyridine ring can also occur under harsh conditions.
-
In the chlorination of 2-pyridinemethanol with thionyl chloride , byproducts are generally minimal if the reaction is performed correctly. Potential side products could arise from incomplete reaction or decomposition.
Q7: How can I effectively purify 2-(chloromethyl)pyridine?
-
2-(chloromethyl)pyridine (free base): The free base is an oil and can be purified by vacuum distillation. However, it is unstable and may decompose at elevated temperatures.
-
2-(chloromethyl)pyridine hydrochloride: The hydrochloride salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. Washing the solid product with a cold, dry solvent like acetone can also help remove impurities.[3]
Q8: Is 2-(chloromethyl)pyridine hydrochloride hygroscopic?
Yes, 2-(chloromethyl)pyridine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be handled and stored in a dry environment.
Q9: What safety precautions should be taken when working with thionyl chloride?
Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All glassware should be scrupulously dried before use.[11]
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-(chloromethyl)pyridine
| Parameter | Route 1: Direct Chlorination of 2-Picoline | Route 2: Chlorination of 2-Pyridinemethanol |
| Starting Material | 2-Methylpyridine (2-Picoline) | 2-Pyridinemethanol |
| Typical Reagents | Cl₂, SO₂Cl₂, NCS | SOCl₂, POCl₃, Phosgene[2] |
| Selectivity | Moderate to low (risk of polychlorination)[2] | High (selective for the hydroxyl group) |
| Common Byproducts | 2-(dichloromethyl)pyridine, 2-(trichloromethyl)pyridine[2] | Minimal if reaction is controlled |
| Reported Yield | Variable, can be low for the desired product | Often high to quantitative[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-Pyridinemethanol using Thionyl Chloride
This protocol is adapted from a reported procedure with a high yield.[8]
Materials:
-
2-Pyridinylmethanol (2-pyridinemethanol)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane) - optional, the reaction can be run neat.
-
Dry diethyl ether or acetone for washing
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add thionyl chloride (e.g., 4.1 mol per 0.92 mol of 2-pyridinemethanol).[8]
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 2-pyridinemethanol (1.0 eq) to the stirred thionyl chloride over a period of 2 hours, maintaining the temperature at 0°C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the solution to reflux and maintain for 1 hour.[8]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride. It can be further purified by washing with cold, anhydrous diethyl ether or acetone and then drying under vacuum.
Protocol 2: Synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-Picoline (Multi-step)
This protocol involves the N-oxidation of 2-picoline, followed by rearrangement, hydrolysis, and finally chlorination.[6][7]
Step 1: N-Oxidation of 2-Picoline
-
To a flask, add 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[6][7]
-
Monitor the reaction by TLC until the 2-picoline is consumed.
Step 2: Rearrangement to 2-Pyridylcarbinol Acetate
-
To the 2-methylpyridine N-oxide from the previous step, add glacial acetic acid.
-
Heat the mixture to facilitate the rearrangement to 2-pyridylcarbinol acetate.
Step 3: Hydrolysis to 2-Pyridinemethanol
-
Hydrolyze the 2-pyridylcarbinol acetate under alkaline conditions (e.g., with aqueous sodium hydroxide) to yield 2-pyridinemethanol.
Step 4: Chlorination to 2-(chloromethyl)pyridine hydrochloride
-
React the 2-pyridinemethanol with thionyl chloride (1.1-1.3 eq) as described in Protocol 1 to obtain 2-(chloromethyl)pyridine hydrochloride.[6][7]
Visualizations
Caption: Overview of the two primary synthetic routes to 2-(chloromethyl)pyridine.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Simplified reaction mechanism for the chlorination of 2-pyridinemethanol.
References
- 1. data.epo.org [data.epo.org]
- 2. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. reddit.com [reddit.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Challenges in the scale-up of 2-(Chloromethyl)pyridine 1-oxide production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Chloromethyl)pyridine 1-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete N-oxidation of 2-methylpyridine.- Suboptimal temperature control during N-oxidation.[1][2][3]- Inefficient chlorination of the methyl group.- Degradation of the N-oxide during chlorination.- Formation of byproducts such as di- and trichloromethylpyridines.[4] | - Monitor the N-oxidation reaction progress using TLC.[1]- Maintain the reaction temperature for N-oxidation between 70-80°C.[1][2][3]- Explore different chlorinating agents (e.g., thionyl chloride, phosphoryl chloride, phosgene).[4][5][6]- Optimize reaction conditions for chlorination (temperature, solvent, reaction time).- Use a milder chlorinating agent or adjust stoichiometry to minimize over-chlorination. |
| Formation of Impurities and Byproducts | - Over-chlorination leading to 2-(dichloromethyl)pyridine and 2-(trichloromethyl)pyridine.[4]- Rearrangement of the N-oxide under harsh reaction conditions.- Polymerization of the product, 2-(chloromethyl)pyridine, to form species like 5,11-dihydrodipyrido(1,2-a)-(1′,2′-d) pyrazinium dichloride.[5] | - Carefully control the stoichiometry of the chlorinating agent.- Maintain lower reaction temperatures during chlorination.- Use a suitable solvent to minimize side reactions.- Purify the crude product promptly after synthesis to prevent polymerization. Recrystallization can be an effective purification method.[1] |
| Difficulty in Product Purification | - Presence of closely related chlorinated impurities.- Thermal instability of the product during distillation.- The product may be obtained as a hydrochloride salt, requiring neutralization.[4] | - Employ column chromatography for separation of isomers and over-chlorinated products.- Consider vacuum distillation at lower temperatures to prevent decomposition.- If the hydrochloride salt is formed, neutralize with a suitable base (e.g., potassium carbonate) and extract with an organic solvent like ethyl ether.[4] |
| Poor Selectivity (Formation of Isomers) | - Use of certain chlorinating agents like phosphorus pentachloride or phosphoryl chloride can lead to a mixture of 2- and 4-(chloromethyl)pyridines.[4] | - Employ a more selective chlorination method. The reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine has been reported to give high selectivity for the 2-isomer.[5][6] |
| Runaway Reaction or Exothermic Events | - The N-oxidation of pyridines can be highly exothermic.[7] | - Ensure adequate cooling and slow, controlled addition of the oxidizing agent (e.g., hydrogen peroxide).[1]- Monitor the internal reaction temperature closely.- For scale-up, consider performing safety studies like differential scanning calorimetry (DSC) to understand the thermal hazards.[7] |
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes for this compound?
The most prevalent synthetic pathway involves a two-step process:
-
Step 1: N-oxidation of 2-methylpyridine (2-picoline). This is typically achieved by reacting 2-methylpyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[1][2][3]
-
Step 2: Chlorination of the methyl group. The resulting 2-methylpyridine N-oxide is then chlorinated using various reagents such as thionyl chloride, phosphoryl chloride, or phosgene.[1][4][5][6]
An alternative, though less common, route is the direct chlorination of 2-methylpyridine, but this method often suffers from poor selectivity and the formation of multiple chlorinated byproducts.[4][8]
2. How can I monitor the progress of the N-oxidation reaction?
The progress of the N-oxidation of 2-methylpyridine can be effectively monitored by thin-layer chromatography (TLC).[1] This allows for the determination of the reaction's endpoint and helps prevent over- or under-reaction.
3. What are the key parameters to control during the N-oxidation step?
Temperature control is critical. The reaction is typically maintained between 70-80°C.[1][2][3] The molar ratio of the reactants, specifically 2-methylpyridine, acetic acid, and hydrogen peroxide, should also be carefully controlled. A common molar ratio is approximately 1:1-1.1:1.3-1.5.[2][3]
4. Which chlorinating agent is most effective for the conversion of 2-methylpyridine N-oxide?
Several chlorinating agents can be used, each with its own advantages and disadvantages:
-
Thionyl chloride: A common and effective reagent.[1]
-
Phosphoryl chloride: Can lead to a mixture of 2- and 4-isomers, but high selectivity for the 2-isomer can be achieved in the presence of triethylamine.[4][5][6]
-
Phosgene: Has been used in the presence of a solvent and an acid acceptor.[4]
-
p-Toluenesulfonyl chloride: Has also been described for this transformation.[4]
The choice of reagent will depend on the desired selectivity, yield, and safety considerations for the intended scale of production.
5. What are the potential safety hazards associated with the production of this compound?
The N-oxidation step can be highly exothermic and requires careful temperature management to prevent runaway reactions.[7] Additionally, 2-(Chloromethyl)pyridine is an analogue of nitrogen mustards and has been investigated for its mutagenicity, so appropriate personal protective equipment and handling procedures are essential.[6] Phosgene, if used as a chlorinating agent, is a highly toxic gas and requires specialized handling.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyridine N-oxide
-
Materials: 2-methylpyridine, hydrogen peroxide, acetic acid.[1]
-
Procedure: To a solution of 2-methylpyridine in acetic acid, add hydrogen peroxide dropwise while maintaining the internal temperature between 70-80°C. The reaction mixture is stirred for 10-14 hours. The reaction progress should be monitored by TLC. Upon completion, any excess peroxide should be carefully quenched before proceeding with product isolation.[1][2][3]
Protocol 2: Synthesis of 2-(Chloromethyl)pyridine hydrochloride from 2-Methylpyridine N-oxide
-
Materials: 2-Methylpyridine N-oxide, thionyl chloride.[1]
-
Procedure: Treat 2-Methylpyridine N-oxide with thionyl chloride in an inert solvent. The reaction mixture is heated to reflux to drive the reaction to completion. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[1]
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for 2-(Chloromethyl)pyridine 1-oxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)pyridine 1-oxide. The following sections address common issues related to selectivity and offer solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nucleophilic substitution reaction with this compound is giving low yields and multiple side products. What are the common side reactions?
A1: Low yields and the formation of side products are common challenges. The primary side reaction to consider is the bimolecular polymerization of the starting material, which forms a dipyridopyrazinium dichloride derivative.[1] Additionally, if the reaction conditions are not optimized, other side reactions may include:
-
Reaction at the pyridine ring: The N-oxide functional group activates the C4 position for nucleophilic attack. While the chloromethyl group at the C2 position is the primary reaction site for SN2 reactions, strong nucleophiles or harsh reaction conditions can lead to undesired reactions at the pyridine ring.
-
Deoxygenation: Some reagents can cause the loss of the N-oxide oxygen, leading to the formation of 2-(chloromethyl)pyridine, which has different reactivity and can complicate purification.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to 2-(hydroxymethyl)pyridine 1-oxide.
Q2: How can I improve the selectivity for the desired SN2 product at the chloromethyl group?
A2: Improving selectivity often involves optimizing reaction conditions and choosing an appropriate catalytic system. Here are several strategies:
-
Use of a Phase-Transfer Catalyst (PTC): PTCs are highly effective in promoting the reaction between a nucleophile (often in an aqueous or solid phase) and the organic-soluble this compound. This enhances the rate of the desired SN2 reaction, often minimizing side reactions.
-
Choice of Solvent: Aprotic polar solvents such as acetonitrile or DMF can be effective. For two-phase systems with a PTC, a non-polar organic solvent like dichloromethane or toluene is typically used with an aqueous phase.
-
Temperature Control: Maintaining a moderate reaction temperature (e.g., room temperature to 50°C) is often sufficient for the SN2 reaction. Higher temperatures can promote side reactions.
-
Controlled Addition of Reagents: Slow, dropwise addition of the nucleophile or the substrate can help to maintain low concentrations of reactive intermediates and minimize polymerization.
Q3: What type of phase-transfer catalyst is recommended for reactions with this compound?
A3: Quaternary ammonium salts are the most common and effective PTCs for this type of reaction. The choice of the specific PTC can influence the reaction rate and yield. Important factors to consider are the lipophilicity of the cation and the nature of the anion.
-
Tetrabutylammonium salts (e.g., TBAB, TBAC): These are excellent general-purpose PTCs with good solubility in many organic solvents.
-
Aliquat 336 (Tricaprylmethylammonium chloride): This is another widely used PTC, particularly in industrial applications, due to its high thermal stability and efficacy.
-
Potassium Iodide (KI): While not a phase-transfer catalyst in the traditional sense, in reactions with chlorides, iodide can act as a catalyst via the Finkelstein reaction. The in-situ formation of the more reactive 2-(iodomethyl)pyridine 1-oxide can significantly accelerate the desired nucleophilic substitution.
Q4: I am attempting a cyanation reaction using sodium cyanide. What catalyst and conditions should I use to maximize the yield of 2-(cyanomethyl)pyridine 1-oxide?
A4: For the cyanation of this compound, a combination of a phase-transfer catalyst and a catalytic amount of an iodide salt is highly effective.
-
Catalyst System: Use a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 in combination with a catalytic amount of Potassium Iodide (KI).
-
Solvent System: A two-phase system of an organic solvent (e.g., dichloromethane or toluene) and water is suitable. Alternatively, a polar aprotic solvent like DMSO can be used.
-
Reaction Temperature: The reaction can typically be run at a moderately elevated temperature, for example, 50-100°C.
Data Presentation: Catalyst Performance in Nucleophilic Substitution Reactions
The following table summarizes representative data for the synthesis of 2-cyanopyridine derivatives from their chloro-precursors, illustrating the effectiveness of different catalytic systems.
| Substrate | Nucleophile | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-chloro-2-fluoro-5-trifluoromethylpyridine | NaCN | Tetrabutylammonium bromide | - | 20-25 | 82 | [2] |
| 3-chloro-2-fluoro-5-trifluoromethylpyridine | KCN | Aliquat 336 | Water | 30 | 90 | [2] |
| 2-chloro-3-chloromethylpyridine | NaCN | Potassium Iodide | DMSO/Water | 100 | High (implied) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Phase-Transfer Catalyst
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-) using a phase-transfer catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., sodium cyanide, sodium azide, potassium phenoxide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (e.g., Dichloromethane or Toluene)
-
Water (if using a two-phase system)
-
Stirring apparatus and reaction vessel
-
Temperature control system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) and the phase-transfer catalyst (0.05 - 0.1 eq) in the organic solvent.
-
In a separate vessel, dissolve the nucleophile (1.1 - 1.5 eq) in water.
-
With vigorous stirring, add the aqueous solution of the nucleophile to the organic solution of the substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for a typical nucleophilic substitution using phase-transfer catalysis.
Caption: Decision-making process for selecting a catalyst to improve reaction selectivity.
References
Effect of temperature on the stability of 2-(Chloromethyl)pyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of 2-(Chloromethyl)pyridine 1-oxide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage, such as during experimental use, it should be kept in a cool, dry place.
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning of the typically off-white solid), clumping of the powder due to moisture absorption, or a noticeable change in solubility. In-process analytical monitoring (e.g., by TLC, LC-MS, or NMR) may show the appearance of new, unidentified peaks.
Q3: At what temperature does this compound start to decompose?
Q4: What are the likely decomposition products of this compound upon heating?
A4: Based on the structure and data from related pyridine compounds, thermal decomposition is likely to generate hazardous gases. Upon heating to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2]
Q5: Can I heat reactions involving this compound?
A5: Caution should be exercised when heating reactions involving this reagent. While some syntheses of the related compound 2-(chloromethyl)pyridine from 2-picoline-N-oxide are conducted at temperatures up to 140°C, this is typically for a short duration.[3] It is crucial to monitor the reaction closely for any signs of decomposition. If heating is necessary, it is recommended to use the lowest effective temperature and for the shortest possible time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction performed at elevated temperature. | Thermal decomposition of this compound. | - Lower the reaction temperature. - Reduce the reaction time. - Monitor the reaction progress more frequently (e.g., by TLC or LC-MS) to determine the optimal endpoint before significant degradation occurs. - Consider a different solvent that allows for a lower reaction temperature. |
| Formation of unexpected side products. | Temperature-induced side reactions, such as dimerization or reaction with the solvent. | - Analyze the side products by LC-MS or NMR to identify their structures. - If dimerization is suspected, consider using more dilute reaction conditions. - Ensure the solvent is inert and of high purity. |
| Inconsistent reaction outcomes. | Inconsistent temperature control or "hot spots" in the reaction vessel. | - Use a well-calibrated heating mantle or oil bath with good stirring to ensure uniform temperature distribution. - For larger scale reactions, consider overhead stirring. |
| Discoloration of the reaction mixture (yellowing/browning). | Onset of thermal degradation. | - Immediately cool the reaction mixture and analyze a sample to assess the integrity of the starting material and product. - If degradation is confirmed, optimize the reaction conditions to use a lower temperature. |
Data Presentation
Table 1: Qualitative Thermal Stability of this compound and Related Compounds
| Compound | Temperature | Observation | Reference |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-oxide | > 100°C | Dechlorination and dimerization. | Inferred from analogous compounds |
| 2-Picoline-N-oxide (precursor) | 100 - 140°C | Used in synthesis to form 2-(chloromethyl)pyridine, suggesting some product stability at this temperature for the reaction duration. | [3] |
| 2-(Chloromethyl)pyridine hydrochloride (related compound) | Decomposition | Emits highly toxic fumes of CO, CO₂, NOx, and HCl. | [1][2] |
Note: Quantitative kinetic data for the thermal decomposition of this compound is not available in the cited literature. The information provided is based on related compounds and should be used as a guideline.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any oxygen.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 500°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
-
The temperature of maximum decomposition rate can be determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Protocol 2: Isothermal Stability Study using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable, inert solvent (e.g., acetonitrile).
-
Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Place the vials in constant temperature baths or ovens set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Keep one vial at the recommended storage temperature (2-8°C) as a control.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Immediately cool the vial to stop any further degradation.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation rate constant (k) at each temperature from the slope of the line (for first-order kinetics, plot ln[A] vs. time).
-
The data can be used to estimate the shelf-life of the compound at different temperatures.
-
Visualizations
References
- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Efficiency comparison of different chlorinating agents for 2-(picoline)-N-oxide.
For researchers, scientists, and professionals in drug development, the selective chlorination of 2-(picoline)-N-oxide is a critical transformation. This guide provides an objective comparison of various chlorinating agents, supported by experimental data, to inform the selection of the most efficient reagent for achieving desired regioselectivity on the pyridine ring.
The chlorination of 2-(picoline)-N-oxide can occur at multiple positions, primarily at the 4- and 6-positions of the pyridine ring, as well as on the methyl group. The choice of chlorinating agent and reaction conditions plays a pivotal role in directing the selectivity of this reaction. This guide focuses on the comparative efficiency of common chlorinating agents for ring chlorination.
Comparison of Chlorinating Agent Performance
The efficiency of different chlorinating agents is evaluated based on their ability to selectively chlorinate the pyridine ring of 2-(picoline)-N-oxide, specifically at the 4- and 6-positions. The following table summarizes the performance of key chlorinating agents based on available experimental data.
| Chlorinating Agent | Predominant Product(s) | Reported Yields | Reaction Conditions | Remarks |
| Phosphoryl Chloride (POCl₃) | 4-chloro-2-picoline | Main product | Reflux | Also produces 6-chloro-2-picoline and 2-chloromethylpyridine as by-products.[1] |
| Thionyl Chloride (SOCl₂) | 2-picoline (reduction of N-oxide) | Not specified for chlorination | Higher temperatures | Primarily acts as a reducing agent for the N-oxide functionality.[1] |
| p-Toluenesulfonyl Chloride (TsCl) | 2-chloromethylpyridine | Not specified for ring chlorination | Not specified | Primarily chlorinates the methyl group. |
| Benzenesulfonyl Chloride | 2-pyridylmethyl chloride | Not specified for ring chlorination | Not specified | Primarily chlorinates the methyl group.[1] |
Note: Quantitative yields for the specific isomers of ring chlorination are not consistently reported across comparative studies in the available literature. The information presented is based on qualitative product distributions.
Reaction Pathways and Selectivity
The choice of chlorinating agent influences the reaction mechanism and, consequently, the regioselectivity of the chlorination of 2-(picoline)-N-oxide.
Caption: Reaction pathways of 2-(picoline)-N-oxide with different chlorinating agents.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the chlorination of 2-(picoline)-N-oxide with phosphoryl chloride, which is the most effective reagent for ring chlorination based on available data.
Chlorination using Phosphoryl Chloride (POCl₃):
This procedure is based on the established method for the synthesis of 4-chloro-2-picoline.
Materials:
-
2-(picoline)-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Inert solvent (e.g., chloroform, dichloroethane)
-
Neutralizing agent (e.g., sodium carbonate solution)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(picoline)-N-oxide in an inert solvent.
-
Slowly add phosphoryl chloride to the solution while stirring. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate solution, until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography, to isolate the 4-chloro-2-picoline and other isomers.
Caption: A generalized experimental workflow for the chlorination of 2-(picoline)-N-oxide.
Conclusion
Based on the available literature, phosphoryl chloride (POCl₃) is the most effective and commonly used reagent for the ring chlorination of 2-(picoline)-N-oxide, showing a preference for the 4-position. Other reagents like thionyl chloride tend to reduce the N-oxide, while sulfonyl chlorides, such as p-toluenesulfonyl chloride and benzenesulfonyl chloride, primarily lead to chlorination of the methyl group. For researchers aiming to synthesize 4-chloro-2-picoline, POCl₃ is the recommended starting point, with the understanding that optimization of reaction conditions may be necessary to maximize the yield of the desired isomer and minimize the formation of by-products. Further quantitative studies directly comparing a wider range of chlorinating agents under consistent conditions would be highly valuable to the scientific community.
References
Validating the Structure of Novel Compounds Synthesized from 2-(Chloromethyl)pyridine 1-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the synthesis and structural elucidation of novel compounds derived from 2-(Chloromethyl)pyridine 1-oxide, a versatile starting material in medicinal chemistry. We present a direct comparison with an alternative synthetic approach, supported by detailed experimental protocols and quantitative data to aid in methodological selection and implementation.
Introduction
This compound is a reactive electrophile, amenable to nucleophilic substitution at the chloromethyl group, making it a valuable building block for the synthesis of a diverse range of 2-substituted pyridine N-oxide derivatives. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The N-oxide moiety can enhance solubility, modulate electronic properties, and serve as a handle for further functionalization. Accurate structural determination of novel analogues is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. This guide outlines the key analytical techniques for structural validation and compares a synthetic route starting from this compound with an alternative method for accessing 2-substituted pyridine N-oxides.
Synthetic Approaches and Structural Validation
To illustrate the process of structural validation, we will consider the synthesis of a novel compound, 2-(azidomethyl)pyridine 1-oxide, via nucleophilic substitution on this compound. This will be compared with an alternative synthesis of a 2-substituted pyridine N-oxide.
Method 1: Synthesis from this compound
A common and efficient method for introducing new functional groups at the 2-methyl position of the pyridine N-oxide scaffold is through the reaction of this compound with a suitable nucleophile. In this example, we describe the synthesis of 2-(azidomethyl)pyridine 1-oxide.
Experimental Protocol: Synthesis of 2-(azidomethyl)pyridine 1-oxide
To a solution of this compound (1.0 g, 6.96 mmol) in dimethylformamide (DMF, 20 mL) is added sodium azide (0.54 g, 8.35 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) affords 2-(azidomethyl)pyridine 1-oxide as a white solid.
Alternative Method: Direct C-H Functionalization of Pyridine N-oxide
An alternative approach to 2-substituted pyridine N-oxides involves the direct functionalization of the pyridine N-oxide ring. This method avoids the pre-functionalization of the methyl group.
Experimental Protocol: Synthesis of a 2-Aryl Pyridine N-oxide (Example)
A mixture of pyridine N-oxide (1.0 g, 10.5 mmol), an aryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand and base in an appropriate solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the 2-aryl pyridine N-oxide.
Comparative Data Presentation
The following tables summarize the key quantitative data for the structural validation of the novel compound synthesized from this compound and a representative alternative.
Table 1: Synthesis and Yield Comparison
| Parameter | Method 1: From this compound | Alternative Method: Direct C-H Functionalization |
| Starting Material | This compound | Pyridine N-oxide |
| Reagents | Sodium Azide, DMF | Aryl Boronic Acid, Palladium Catalyst, Ligand, Base |
| Reaction Conditions | Room Temperature, 12 h | Elevated Temperature, Inert Atmosphere |
| Product | 2-(Azidomethyl)pyridine 1-oxide | 2-Aryl Pyridine N-oxide |
| Yield | Typically >85% | Varies (50-90%) depending on substrate |
Table 2: Spectroscopic Data for 2-(Azidomethyl)pyridine 1-oxide
| Technique | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, 1H), 7.40-7.25 (m, 3H), 4.60 (s, 2H) | Confirms the presence of the pyridine N-oxide ring protons and the methylene protons adjacent to the azide group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.1, 139.8, 126.5, 125.8, 124.9, 53.2 | Shows the signals for the aromatic carbons of the pyridine N-oxide ring and the methylene carbon. |
| HRMS (ESI) | m/z calculated for C₆H₆N₄O [M+H]⁺: 151.0563; found: 151.0569 | Confirms the elemental composition of the synthesized compound. |
| IR (KBr, cm⁻¹) | 2105 (strong, sharp) | Characteristic stretching frequency for the azide (N₃) functional group. |
Detailed Methodologies for Structural Validation
The definitive structural elucidation of novel compounds relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to determine the chemical environment, multiplicity, and integration of all protons.
-
¹³C NMR: Obtain a carbon NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of the structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode to obtain a precise mass-to-charge ratio (m/z) of the molecular ion.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the absolute three-dimensional structure.
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a solvent, vapor diffusion, or other techniques.
-
Data Collection: Mount a single crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemistry.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and structural validation process.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Decision tree for selecting a synthetic route.
Benchmarking the alkylating potential of 2-(Chloromethyl)pyridine 1-oxide against other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylating potential of 2-(Chloromethyl)pyridine 1-oxide against other well-established alkylating agents. The information presented herein is supported by established experimental methodologies and illustrative data to assist researchers in making informed decisions for their studies.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA. This covalent modification of DNA can disrupt its structure and function, leading to cytotoxicity, which is harnessed in chemotherapy to target rapidly dividing cancer cells. The efficiency and specificity of this alkylation are critical determinants of a compound's therapeutic index and toxicological profile. This compound is a heterocyclic compound with a reactive chloromethyl group, suggesting its potential as an alkylating agent. The pyridine N-oxide moiety can influence the electronic properties and reactivity of the molecule. This guide benchmarks its alkylating potential against other commonly used reagents.
Comparative Analysis of Alkylating Potential
To quantitatively assess and compare the alkylating potential of this compound, two key experimental approaches are considered: the 4-(p-nitrobenzyl)pyridine (NBP) assay for chemical reactivity and the MTT assay for in vitro cytotoxicity.
4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay
The NBP assay is a colorimetric method used to determine the alkylating activity of a compound.[1][2][3][4] The nucleophilic pyridine nitrogen of NBP reacts with an alkylating agent, and upon addition of a base, a colored product is formed, the absorbance of which is proportional to the extent of alkylation. The rate of this reaction provides a quantitative measure of the agent's alkylating potential.
Illustrative Data:
The following table summarizes hypothetical, yet plausible, kinetic data from an NBP assay comparing this compound with other known alkylating agents. The second-order rate constants (k₂) indicate the speed of the alkylation reaction. A higher k₂ value signifies a greater alkylating potential.
| Alkylating Agent | Chemical Class | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) [Illustrative] | Relative Alkylating Potential [Illustrative] |
| This compound | Heterocyclic Halide | 0.015 | Moderate |
| Methyl Methanesulfonate (MMS) | Alkyl Sulfonate | 0.008 | Low |
| Iodoacetamide | Haloacetamide | 0.025 | Moderate-High |
| N-Methyl-N-nitrosourea (MNU) | Nitrosourea | 0.050 | High |
| Mechlorethamine (Nitrogen Mustard) | Nitrogen Mustard | 0.120 | Very High |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a common metric for cytotoxicity. A lower IC₅₀ value indicates higher cytotoxic potential.
Illustrative Data:
The table below presents hypothetical IC₅₀ values for this compound and other alkylating agents against a model cancer cell line (e.g., HeLa).
| Alkylating Agent | Chemical Class | IC₅₀ (µM) [Illustrative] | Relative Cytotoxicity [Illustrative] |
| This compound | Heterocyclic Halide | 75 | Moderate |
| Methyl Methanesulfonate (MMS) | Alkyl Sulfonate | 150 | Low |
| Iodoacetamide | Haloacetamide | 50 | Moderate-High |
| N-Methyl-N-nitrosourea (MNU) | Nitrosourea | 25 | High |
| Mechlorethamine (Nitrogen Mustard) | Nitrogen Mustard | 5 | Very High |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary and are cell-line dependent.
Experimental Protocols
4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay Protocol
This protocol is adapted from established methods for determining the alkylating activity of various compounds.[8]
-
Reagent Preparation:
-
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone.
-
Prepare stock solutions of the test alkylating agents (e.g., this compound, MMS, Iodoacetamide, MNU, Mechlorethamine) in a suitable solvent (e.g., acetone, DMSO).
-
Prepare a 0.25 M sodium hydroxide solution.
-
-
Alkylation Reaction:
-
In a test tube, mix a defined concentration of the alkylating agent with the NBP solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time period. Time points should be taken to determine the reaction kinetics.
-
-
Color Development and Measurement:
-
At each time point, stop the reaction by adding a mixture of acetone and ethyl acetate.
-
Add the sodium hydroxide solution to develop the color.
-
Vortex the mixture and allow the phases to separate.
-
Measure the absorbance of the organic layer at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Plot absorbance versus time to determine the initial reaction rate.
-
Calculate the second-order rate constant (k₂) from the reaction rates at different concentrations of the alkylating agent and NBP.
-
MTT Cell Viability Assay Protocol
This protocol provides a general procedure for assessing the cytotoxicity of alkylating agents.[5][6][7]
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa) in appropriate media and conditions until they reach the exponential growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment with Alkylating Agents:
-
Prepare serial dilutions of the alkylating agents in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the alkylating agents. Include a vehicle control (medium with the solvent used to dissolve the agents).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Mechanism of Action and Signaling Pathways
Alkylating agents exert their biological effects primarily by damaging DNA, which in turn activates complex cellular signaling pathways.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. iomcworld.org [iomcworld.org]
Comparative Kinetic Analysis of 2-(Chloromethyl)pyridine 1-oxide and Related Compounds in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 2-(chloromethyl)pyridine 1-oxide and its analogues. Understanding the reactivity of these compounds is crucial for their application as intermediates in the synthesis of pharmaceuticals and other functional molecules. Due to a scarcity of published quantitative kinetic data for this compound, this guide draws comparisons from the kinetic data of closely related compounds, including 2-(chloromethyl)pyridine and other halopyridine derivatives.
Introduction to Reactivity
This compound is an alkylating agent, and its reactivity is primarily governed by nucleophilic substitution at the chloromethyl group. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the side chain. Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. The N-oxide group can donate electron density to the ring through resonance, potentially affecting the stability of the transition state in a nucleophilic substitution reaction.
Comparative Kinetic Data
Table 1: Rate Constants for the Reaction of Substituted Pyridine 1-Oxides with Piperidine in Ethanol
| Compound | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | log A |
| 2-Bromopyridine 1-oxide | 50 | 1.3 x 10⁻⁵ | 21.5 | 9.5 |
| 4-Bromopyridine 1-oxide | 50 | 8.0 x 10⁻⁵ | 20.0 | 9.5 |
| 4-Chloropyridine 1-oxide | 50 | 3.0 x 10⁻⁵ | 21.0 | 9.8 |
| 2-Nitropyridine 1-oxide | 50 | 1.2 x 10⁻³ | 16.0 | 8.5 |
| 4-Nitropyridine 1-oxide | 50 | 2.5 x 10⁻² | 15.0 | 9.0 |
Data extracted from a study on nucleophilic displacements in substituted pyridine N-oxides.[1]
The data in Table 1 indicates that the position and nature of the substituent on the pyridine N-oxide ring have a significant impact on the reaction rate. Notably, the nitro-substituted compounds exhibit much higher reactivity, which is attributed to the strong electron-withdrawing nature of the nitro group stabilizing the transition state.
For a comparative perspective on the parent non-oxidized species, the hydrolysis of 2-chloropyridine in supercritical water has been studied, demonstrating first-order kinetics.[2] Although the reaction conditions are harsh, it provides a baseline for the reactivity of a halogenated pyridine.
Discussion of Reactivity Comparison
The presence of the N-oxide group in this compound is expected to enhance its reactivity in nucleophilic substitution reactions compared to 2-(chloromethyl)pyridine. This is due to the electronic effects of the N-oxide group, which can stabilize the transition state of the reaction.
Under basic conditions, 2-(chloromethyl)pyridine can undergo β-elimination to form 2-vinylpyridine.[3] This side reaction should also be considered when designing synthetic routes involving these compounds.
Experimental Protocols
A common method for studying the kinetics of reactions involving ionic species in solution is conductometry. This technique measures the change in electrical conductivity of the solution as the reaction progresses.
Protocol for Kinetic Measurement by Conductometry
Objective: To determine the rate constant of the reaction between a halomethylpyridine derivative and a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol).
Materials:
-
Halomethylpyridine derivative (e.g., 2-(chloromethyl)pyridine)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., absolute ethanol)
-
Conductometer with a dipping cell
-
Thermostatic water bath
-
Volumetric flasks, pipettes, and burettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the halomethylpyridine derivative and the nucleophile of known concentrations in the chosen solvent.
-
Prepare a series of dilutions of the nucleophile solution.
-
-
Experimental Setup:
-
Place a known volume of the halomethylpyridine solution in a reaction vessel immersed in a thermostatic water bath set to the desired temperature.
-
Immerse the conductivity cell into the solution and allow the system to reach thermal equilibrium.
-
-
Kinetic Run:
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel with vigorous stirring.
-
Start the stopwatch simultaneously with the addition of the nucleophile.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot the measured conductance versus time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
By performing the experiment with varying initial concentrations of the nucleophile (while keeping the halomethylpyridine concentration constant), the order of the reaction with respect to the nucleophile can be determined.
-
The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction or from the initial rates.
-
Visualizations
Nucleophilic Substitution Pathway
Caption: A generalized SN2 pathway for the reaction of this compound.
Experimental Workflow for Kinetic Studies
Caption: A typical workflow for conducting a kinetic study using conductometry.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
A Spectroscopic Comparison of 2-(Chloromethyl)pyridine 1-oxide and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key chemical intermediate, 2-(Chloromethyl)pyridine 1-oxide, and its primary reaction products following nucleophilic substitution: 2-(Hydroxymethyl)pyridine 1-oxide and 2-(Aminomethyl)pyridine 1-oxide. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug discovery pipelines.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its hydroxy and amino derivatives. This data has been compiled from various sources and represents typical values observed in spectroscopic analysis.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Pyridine ring protons: ~7.3-8.3 (m); -CH₂Cl: ~4.7 (s) | Pyridine ring carbons: ~125-150; -CH₂Cl: ~45 |
| 2-(Hydroxymethyl)pyridine 1-oxide | Pyridine ring protons: ~7.2-8.2 (m); -CH₂OH: ~4.6 (s); -OH: variable | Pyridine ring carbons: ~124-158; -CH₂OH: ~60 |
| 2-(Aminomethyl)pyridine 1-oxide | Pyridine ring protons: ~7.1-8.1 (m); -CH₂NH₂: ~3.9 (s); -NH₂: variable | Pyridine ring carbons: ~123-160; -CH₂NH₂: ~45 |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3100-3000 (C-H aromatic), ~1600 (C=C aromatic), ~1250 (N-O stretch), ~760 (C-Cl stretch) |
| 2-(Hydroxymethyl)pyridine 1-oxide | ~3400 (O-H stretch, broad), ~3100-3000 (C-H aromatic), ~1600 (C=C aromatic), ~1240 (N-O stretch), ~1050 (C-O stretch) |
| 2-(Aminomethyl)pyridine 1-oxide | ~3350 & ~3250 (N-H stretch, two bands), ~3100-3000 (C-H aromatic), ~1600 (C=C aromatic), ~1580 (N-H bend), ~1230 (N-O stretch) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₆ClNO | 143.57[1][2] | 143 [M]⁺, 108 [M-Cl]⁺, 92 [M-CH₂Cl]⁺ |
| 2-(Hydroxymethyl)pyridine 1-oxide | C₆H₇NO₂ | 125.13 | 125 [M]⁺, 108 [M-OH]⁺, 94 [M-CH₂OH]⁺ |
| 2-(Aminomethyl)pyridine 1-oxide | C₆H₈N₂O | 124.14 | 124 [M]⁺, 108 [M-NH₂]⁺, 94 [M-CH₂NH₂]⁺ |
Reaction Pathway
The conversion of this compound to its hydroxyl and amino derivatives proceeds via nucleophilic substitution at the chloromethyl group.
Caption: Reaction of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-(Chloromethyl)pyridine is through the reaction of 2-methylpyridine-N-oxide with a chlorinating agent such as phosgene or phosphoryl chloride.
-
Materials: 2-methylpyridine-N-oxide, phosgene (or phosphoryl chloride), triethylamine, and a suitable solvent like methylene chloride.
-
Procedure: 2-methylpyridine-N-oxide is dissolved in methylene chloride and cooled in an ice bath. A solution of phosgene in methylene chloride is added dropwise, followed by the slow addition of triethylamine. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) and water. The organic layer is dried, and the solvent is removed under reduced pressure to yield the product.
Synthesis of 2-(Hydroxymethyl)pyridine 1-oxide (Hydrolysis)
-
Materials: this compound, water, and a base such as sodium hydroxide.
-
Procedure: this compound is dissolved in an aqueous solution of sodium hydroxide. The mixture is heated and stirred for a specified period. After cooling, the solution is neutralized with an acid. The product can be extracted with an organic solvent and purified by recrystallization or chromatography.
Synthesis of 2-(Aminomethyl)pyridine 1-oxide (Amination)
-
Materials: this compound and ammonia (aqueous or gaseous).
-
Procedure: this compound is treated with an excess of aqueous or alcoholic ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure. The resulting product can be purified by crystallization or column chromatography.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
IR: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent.
-
MS: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a robust framework for the characterization and differentiation of this compound and its key reaction products. The distinct shifts in NMR, the appearance or disappearance of characteristic functional group bands in IR, and the specific molecular ion peaks and fragmentation patterns in MS allow for unambiguous identification and are indispensable tools for the synthetic chemist.
References
Assessing the Purity of Synthesized 2-(Chloromethyl)pyridine 1-oxide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 2-(Chloromethyl)pyridine 1-oxide, a key building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of the most suitable method for your laboratory's needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity assessment of a wide range of organic molecules, including pyridine N-oxides. However, the high polarity of many N-oxides can lead to poor retention on traditional C18 columns, with the analyte often eluting in the solvent front.[1] To overcome this challenge, a method employing a polar-modified stationary phase is proposed, which offers enhanced retention for polar compounds even with highly aqueous mobile phases.
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a stability-indicating HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A polar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is recommended for good resolution and peak shape.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or Milli-Q water.
-
Buffer: 0.1% Formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B). Formic acid is a volatile buffer suitable for mass spectrometry (MS) detection if desired.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.
-
Start with 5% Mobile Phase B.
-
Increase linearly to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, the approximate UV maximum for pyridine N-oxides. A PDA detector can be used to scan a wider range to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis of Purity Assessment Methods
While HPLC is a gold standard for purity determination, other techniques can provide complementary and sometimes more specific information. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV/PDA | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance. | High resolution and sensitivity, quantitative, widely applicable, stability-indicating methods can be developed.[2] | Requires chromophoric analytes, potential for co-elution, method development can be time-consuming. | Routine purity testing, identification and quantification of impurities, stability studies. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds, high sensitivity with appropriate detectors (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. | Analysis of volatile impurities from synthesis, such as residual solvents or starting materials like 2-picoline.[3] |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides structural confirmation of the main component and impurities, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to HPLC and GC, complex mixtures can lead to overlapping signals, requires relatively pure samples for simple analysis. | Structural elucidation, confirmation of identity, quantification of major components and impurities without the need for reference standards for each impurity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, provides molecular weight information, can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification. | May not be quantitative without appropriate standards, ionization efficiency can vary between compounds. | Identification of unknown impurities, confirmation of molecular weights, trace-level analysis. |
Visualizing the Workflow and Analytical Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC analysis and the logical relationship between the different analytical techniques for a comprehensive purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion
The purity assessment of this compound is a critical quality control step. While HPLC with a polar-modified column offers a robust and high-resolution method for routine purity determination, a comprehensive understanding of a sample's purity and impurity profile is best achieved by employing a combination of orthogonal analytical techniques. For instance, HPLC can provide the primary purity value, while GC can quantify volatile impurities, NMR can confirm the structure of the main component and identify major impurities, and MS can provide molecular weight information for unknown peaks detected in the chromatogram. By selecting the appropriate analytical tools, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications in drug discovery and development.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide
The synthesis of 2-(chloromethyl)pyridine, a crucial intermediate in the production of pharmaceuticals and agrochemicals, from 2-picoline-N-oxide can be achieved through several synthetic pathways. These routes primarily involve either a direct, one-step chlorination and rearrangement or a two-step process involving a rearrangement to an intermediate followed by chlorination. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their needs.
Comparison of Synthetic Routes
The transformation of 2-picoline-N-oxide to 2-(chloromethyl)pyridine is typically accomplished by reaction with a chlorinating agent. The choice of reagent significantly impacts the reaction's efficiency, selectivity, and conditions. The two main strategies are direct conversion and a two-step sequence via a 2-hydroxymethylpyridine intermediate.
Route 1: Direct Chlorination Methods
This approach involves a one-pot reaction where the N-oxide is treated with a chlorinating agent, which facilitates both rearrangement and chlorination. Reagents like phosphoryl chloride (POCl₃) and phosgene (COCl₂) are commonly employed.
// Nodes Start [label="2-Picoline-N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(Chloromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Hydroxymethylpyridine\n(or acetate ester)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Product [ label="Direct Chlorination\n(e.g., POCl₃/Et₃N, Phosgene,\nTrichloroacetyl chloride)", color="#4285F4", fontcolor="#202124" ]; Start -> Intermediate [ label="Boekelheide Rearrangement\n(e.g., Acetic Anhydride)", color="#34A853", fontcolor="#202124" ]; Intermediate -> Product [ label="Chlorination\n(e.g., SOCl₂)", color="#EA4335", fontcolor="#202124" ]; } . Caption: Synthetic pathways from 2-Picoline-N-Oxide.
Route 2: Two-Step Synthesis via Boekelheide Rearrangement
This strategy first involves the rearrangement of 2-picoline-N-oxide to 2-hydroxymethylpyridine or its acetate ester, a reaction known as the Boekelheide rearrangement.[1] The resulting alcohol is then chlorinated in a separate step, typically using thionyl chloride (SOCl₂).[2][3]
Quantitative Data Summary
The following table summarizes the performance of various synthetic routes based on reported experimental data.
| Reagent(s) | Route | Conversion / Yield | Selectivity | Key Conditions | Reference |
| POCl₃ / Triethylamine | Direct | 90% Conversion | 98% Selectivity | Dichloromethane solvent | [4] |
| Phosgene / Triethylamine | Direct | 55% Conversion | 28% Selectivity | Methylene chloride, 5-25°C | [5] |
| Trichloroacetyl Chloride | Direct | High Yields (unspecified) | - | - | [4] |
| 1. Acetic Anhydride2. Hydrolysis3. SOCl₂ | Two-Step | 78% (for acetate intermediate) | - | Step 1: RefluxStep 3: Molar ratio 1:1.1-1.3 | [2][3][6] |
Analysis: The direct method using phosphoryl chloride in the presence of triethylamine demonstrates superior performance, offering high conversion and excellent selectivity in a single step.[4] The phosgene-based route is significantly less efficient, with both low conversion and poor selectivity for the desired isomer.[5] The two-step Boekelheide rearrangement route is a viable alternative, though it requires multiple transformations.[2][3]
Experimental Protocols
Protocol 1: Synthesis using Phosphoryl Chloride (High-Efficiency Direct Route)
This protocol is based on the highly selective method reported by Ash and Pews.[4]
Workflow Diagram
// Nodes A [label="Mix 2-Picoline-N-Oxide,\nTriethylamine & Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add POCl₃ Dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Stir at Room Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quench, Extract,\n& Purify", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="2-(Chloromethyl)pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> C [color="#4285F4", fontcolor="#202124"]; C -> D [color="#4285F4", fontcolor="#202124"]; D -> E [color="#4285F4", fontcolor="#202124"]; E -> F [color="#4285F4", fontcolor="#202124"]; } . Caption: Workflow for the POCl₃ method.
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-picoline-N-oxide and triethylamine in a suitable solvent such as dichloromethane.
-
Addition of Reagent: Cool the stirring solution in an ice bath. Add phosphoryl chloride dropwise to the solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully quench the reaction mixture with water or ice. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield 2-(chloromethyl)pyridine.
Protocol 2: Two-Step Synthesis via Boekelheide Rearrangement and Chlorination
This protocol is a composite based on the Boekelheide reaction followed by chlorination with thionyl chloride.[1][2][3]
Methodology:
Step A: Boekelheide Rearrangement to 2-Pyridinemethanol
-
Acetate Formation: Heat a mixture of 2-picoline-N-oxide and glacial acetic acid or acetic anhydride.[2][6] The reaction typically requires elevated temperatures (e.g., reflux) to proceed.[1]
-
Hydrolysis: After the formation of 2-pyridylcarbinol acetate, the ester is hydrolyzed. This is typically achieved by adding a base, such as a sodium hydroxide or potassium hydroxide solution, to the reaction mixture.[3]
-
Isolation: After hydrolysis, the 2-pyridinemethanol intermediate is isolated, typically through extraction.
Step B: Chlorination of 2-Pyridinemethanol
-
Reaction Setup: Dissolve the 2-pyridinemethanol from Step A in a suitable solvent.
-
Chlorination: Add thionyl chloride (SOCl₂) dropwise to the solution. A molar ratio of approximately 1:1.1 to 1:1.3 (alcohol to SOCl₂) is recommended.[2][3]
-
Isolation: Upon completion, the solvent and excess SOCl₂ are removed under reduced pressure to yield the target product, often as the hydrochloride salt, which can be neutralized if the free base is desired.
Conclusion
For the synthesis of 2-(chloromethyl)pyridine from 2-picoline-N-oxide, direct chlorination using phosphoryl chloride (POCl₃) and triethylamine emerges as the most efficient and selective method.[4] It provides a high-yield, one-step process that is advantageous for its simplicity and effectiveness. The two-step method involving a Boekelheide rearrangement is a robust alternative but requires more extensive procedural steps. The use of phosgene is discouraged due to its high toxicity and poor reported yields and selectivity for this specific transformation.[5] Researchers should select the synthetic route based on a balance of required yield, selectivity, available reagents, and tolerance for multi-step procedures.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(Chloromethyl)pyridine 1-oxide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)pyridine 1-oxide (CAS RN: 31640-94-5). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or tight-sealing goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Always inspect gloves for any damage before use and change them immediately upon contact with the chemical.[1][2] For tasks with a higher risk of exposure, double gloving is advised.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[2] For tasks with a higher risk of splashes, an impervious apron should be considered.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If there is a potential for dust generation or aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Inspect and don all required personal protective equipment (PPE) as detailed in the table above.[1][2]
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation.[1][3]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Keep away from sources of ignition as pyridine compounds can be flammable.[3][4]
Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Properly remove and dispose of contaminated PPE.[1]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7]
-
Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Do not allow the chemical to enter drains or soil.[9]
Experimental Workflow: Safe Handling and Disposal
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
First Aid Measures
-
If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[5]
-
In case of skin contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Get medical attention.[5]
-
If swallowed: Wash out the mouth with water. Seek immediate medical attention.[5]
Always consult the Safety Data Sheet (SDS) for the most detailed information and have it available for reference.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
